(R)-3-Methylpiperidine-3-carboxylic acid HCl
Description
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Properties
IUPAC Name |
(3R)-3-methylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYDSAXTLQXCI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-3-Methylpiperidine-3-carboxylic acid HCl physical properties
An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-Methylpiperidine-3-carboxylic acid HCl
Introduction
(R)-3-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral heterocyclic amino acid derivative that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperidine scaffold, combined with a quaternary chiral center, makes it an attractive component for designing structurally complex and biologically active molecules with specific stereochemistry.[2] A thorough understanding of its fundamental physical and chemical properties is paramount for researchers and drug development professionals, as these characteristics directly influence reaction kinetics, purification strategies, formulation, bioavailability, and stability.
This technical guide provides a comprehensive overview of the core physical properties of (R)-3-Methylpiperidine-3-carboxylic acid HCl. Due to the limited availability of published data for this specific enantiomer, this document synthesizes information from closely related analogs, including its racemic form and corresponding esters, alongside established principles of physical organic chemistry. The methodologies and expected values presented herein offer a robust framework for its handling, characterization, and application in a research and development setting.
Chemical Identity and Structure
The structural integrity of a molecule is the foundation of its chemical behavior. (R)-3-Methylpiperidine-3-carboxylic acid HCl is characterized by a piperidine ring with a methyl group and a carboxylic acid function both attached to the same carbon at the 3-position, creating a stereocenter with a defined (R) configuration. The molecule is supplied as a hydrochloride salt, which protonates the basic nitrogen atom of the piperidine ring, significantly influencing its solubility and stability.
Caption: Structure of (R)-3-Methylpiperidine-3-carboxylic acid HCl.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | (R)-3-Methylpiperidine-3-carboxylic acid hydrochloride | - |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3][4] |
| CAS Number | 116140-22-8 (Racemic form) | [5] |
| Appearance | Expected to be a white to off-white solid | |
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in various experimental conditions. The ionic nature of the hydrochloride salt and the presence of functional groups capable of hydrogen bonding are the primary drivers of the physical properties of this molecule.
Table 2: Summary of Physicochemical Properties
| Property | Expected Value / Profile | Rationale / Notes |
|---|---|---|
| Melting Point | >150 °C (with decomposition) | High due to ionic lattice energy. A related compound melts at >158 °C (dec.).[6] |
| Solubility | High solubility in water; soluble in polar protic solvents (e.g., methanol); low solubility in nonpolar aprotic solvents (e.g., hexanes). | The hydrochloride salt form enhances aqueous solubility.[7] A related compound is slightly soluble in methanol and DMSO.[6] |
| pKa | Two expected values: pKa₁ ≈ 2-4 (Carboxylic Acid), pKa₂ ≈ 10-11 (Piperidinium) | Based on typical values for these functional groups. Experimental determination is recommended. |
| Stability | Likely hygroscopic. Store in a dry, inert atmosphere. | Hydrochloride salts readily absorb moisture from the air. Recommended storage for related compounds is often in a desiccated environment.[8] |
Melting Point: A Measure of Lattice Energy
Expertise & Experience: The melting point is a critical parameter for assessing purity. For an ionic compound like a hydrochloride salt, the melting point is high, reflecting the strong electrostatic forces within the crystal lattice. It is often accompanied by decomposition, which is typical for complex organic salts.
Trustworthiness: A sharp melting point range (<2 °C) is a reliable indicator of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
Note any decomposition (e.g., charring, gas evolution).
-
Solubility Profile: Guiding Solvent Selection
Expertise & Experience: The "like dissolves like" principle is fundamental, but for salts, the ionic nature is the dominant factor. The hydrochloride salt structure confers high polarity, making it readily soluble in polar protic solvents like water, where it can be solvated by hydrogen bonding and ion-dipole interactions.[7] Its solubility will decrease dramatically in solvents with low dielectric constants.
Trustworthiness: A systematic, semi-quantitative solubility assessment provides a reliable basis for choosing solvents for reactions, purifications (e.g., recrystallization), and analytical sample preparation (e.g., HPLC, NMR).
Experimental Protocol: Semi-Quantitative Solubility Assessment
-
Preparation: Weigh approximately 10 mg of the compound into a small vial.
-
Solvent Addition: Add the solvent of choice (e.g., water, methanol, dichloromethane, hexanes) in 0.1 mL increments.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe if the solid has completely dissolved.
-
Classification:
-
Very Soluble: <1 part solvent required for 1 part solute.
-
Freely Soluble: From 1 to 10 parts solvent.
-
Soluble: From 10 to 30 parts solvent.
-
Sparingly Soluble: From 30 to 100 parts solvent.
-
Slightly Soluble: From 100 to 1000 parts solvent.[6]
-
Practically Insoluble: >1000 parts solvent.
-
-
Documentation: Record the volume of solvent required to dissolve the sample for each solvent tested.
Acidity (pKa): Predicting Behavior in Biological Systems
Expertise & Experience: The pKa values are critical for understanding a molecule's ionization state at a given pH, which is essential for drug development (e.g., absorption, distribution) and for designing extraction and chromatography methods. This compound is amphiprotic, possessing both an acidic group (carboxylic acid) and a basic group (the piperidine nitrogen, which is protonated). The piperidinium pKa will be significantly higher than the carboxylic acid pKa.
Trustworthiness: Potentiometric titration is a highly accurate and self-validating method for determining pKa. The equivalence points are clearly identified by inflection points in the titration curve, providing unambiguous results.
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
-
Sample Preparation: Accurately weigh ~20-50 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titration:
-
Place the pH electrode and a magnetic stir bar into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
Identify the two equivalence points (inflection points) corresponding to the neutralization of the carboxylic acid and the deprotonation of the piperidinium ion. A first-derivative plot (ΔpH/ΔV vs. V) is the most accurate way to locate these points.
-
The pKa₁ (carboxylic acid) is the pH at the half-volume of the first equivalence point.
-
The pKa₂ (piperidinium) is the pH at the half-volume point between the first and second equivalence points.
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of an organic molecule. The chemical shifts, integration, and coupling patterns provide a complete picture of the carbon-hydrogen framework. For this molecule, the spectra will be complex due to the diastereotopic protons in the piperidine ring, but key features will be readily identifiable. Protons alpha to the carbonyl group and the nitrogen atom are expected to be deshielded and resonate downfield.[9]
Expected ¹H NMR Features (in D₂O):
-
Piperidine Ring Protons: A series of complex multiplets between ~1.5-3.5 ppm.
-
Methyl Protons: A singlet at ~1.2-1.5 ppm.
-
Exchangeable Protons (NH₂, OH): These will exchange with D₂O and will not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.
Expected ¹³C NMR Features (in D₂O):
-
Carbonyl Carbon (C=O): ~175-180 ppm.
-
Piperidine Ring Carbons: ~20-60 ppm.
-
Quaternary Carbon: The carbon bearing the methyl and carboxyl groups will be a singlet, likely in the 40-50 ppm range.
-
Methyl Carbon: ~15-25 ppm.
Protocol: Sample Preparation for NMR Analysis
-
Weigh 5-10 mg of the compound into an NMR tube.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved.
-
If required, add a small amount of an internal standard (e.g., TMS or TMSP for aqueous samples).
-
Acquire the spectrum on a calibrated NMR spectrometer.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is dominated by strong absorptions from the carboxylic acid and the ammonium salt.
Trustworthiness: The presence of characteristic, strong, and broad bands provides high confidence in the identity of the functional groups.
Expected Characteristic IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500-3300 cm⁻¹. This band is a hallmark of a hydrogen-bonded carboxylic acid and will overlap with C-H stretches.[10]
-
N⁺-H Stretch (Ammonium Salt): Also appears in the broad ~2500-3300 cm⁻¹ region, contributing to its width.
-
C-H Stretch (Aliphatic): Sharp peaks appearing just under 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹.[11]
-
C-O Stretch & O-H Bend: Found in the fingerprint region from 1210-1440 cm⁻¹.[10]
Protocol: Analysis by Attenuated Total Reflectance (ATR)-IR
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like this one.
Expected Mass Spectrum Features (Positive ESI Mode):
-
Molecular Ion Peak ([M+H]⁺): The protonated molecule (the free base form, C₇H₁₃NO₂) should be observed at m/z 144.09.
-
Key Fragments: Common fragmentation pathways would include the loss of water (-18) or the carboxylic acid group (-45). The formation of an acylium ion (R-CO⁺) is a characteristic fragmentation for carboxylic acid derivatives.[9]
Storage and Stability
To ensure the integrity of the compound, proper storage is critical. Based on the properties of similar hydrochloride salts, (R)-3-Methylpiperidine-3-carboxylic acid HCl is expected to be hygroscopic.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place.[8] For long-term storage, keeping the container inside a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is advisable to prevent moisture absorption and potential degradation.[6][12]
Conclusion
(R)-3-Methylpiperidine-3-carboxylic acid HCl is a valuable chiral building block with a distinct set of physical properties defined by its stereochemistry and its existence as a hydrochloride salt. This guide outlines its key physicochemical characteristics, including its solid-state nature, high melting point, predictable solubility profile, and distinct spectroscopic signatures. The provided protocols offer robust, field-proven methodologies for researchers to verify these properties, ensuring the quality and suitability of the material for their synthetic and developmental applications. The experimental determination of these properties is a crucial first step in any research endeavor utilizing this important compound.
References
- PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information.
- IndiaMART. (n.d.). Methyl Piperidine-3-Carboxylate Hydrochloride.
- Sigma-Aldrich. (n.d.). (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR. Merck.
- The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- University of Calgary. (n.d.). IR: carboxylic acids.
- PubChemLite. (n.d.). 3-methylpiperidine-3-carboxylic acid hydrochloride (C7H13NO2).
- Merck. (n.d.). (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride.
-
PubChem. (n.d.). (R)-3-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Online Document. (2023). ir spectrum of carboxylic acids and alcohols.
- Google Patents. (n.d.). CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. m.indiamart.com [m.indiamart.com]
- 5. You are being redirected... [hit2lead.com]
- 6. (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride | 18650-38-9 [chemicalbook.com]
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Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of (R)-3-Methylpiperidine-3-carboxylic acid HCl
Executive Summary
In contemporary drug discovery, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to enhance both target affinity and pharmacokinetic stability. (R)-3-Methylpiperidine-3-carboxylic acid hydrochloride represents a highly valued chiral building block in medicinal chemistry. Characterized by a quaternary stereocenter at the C3 position, this molecule serves as a critical structural anchor in the synthesis of complex peptidomimetics and kinase inhibitors. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic resolution methodologies, and its specific application in the development of Janus kinase 1 (JAK1) inhibitors[1].
Physicochemical & Structural Profiling
The presence of the C3 methyl group alongside the carboxylic acid creates a dense steric environment. Handling the zwitterionic free base of this amino acid is notoriously difficult due to its high polarity and hygroscopicity.
Causality in Salt Selection: Converting the free base to the hydrochloride salt protonates the piperidine nitrogen, effectively disrupting the intermolecular zwitterionic network. This chemical choice yields a free-flowing, crystalline solid that ensures predictable stoichiometry for downstream coupling reactions and prevents moisture-induced degradation during long-term storage.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (3R)-3-Methylpiperidine-3-carboxylic acid hydrochloride |
| Molecular Formula | C₇H₁₄ClNO₂ (Free base: C₇H₁₃NO₂)[2] |
| Molecular Weight | 179.64 g/mol (Salt) |
| Monoisotopic Mass | 143.094 Da (Free base)[2] |
| Stereocenter | C3 (Quaternary, R-configuration) |
| Canonical SMILES | C[C@@]1(C(=O)O)CCCNC1(Derived from the (S)-enantiomer structure) |
| Form | Off-white to white crystalline powder |
Synthetic Methodology & Chiral Resolution
Synthesizing quaternary stereocenters is challenging due to severe steric repulsion during carbon-carbon bond formation. While asymmetric alkylation is viable, industrial-scale preparation frequently relies on the classical resolution of the Boc-protected racemate.
Workflow for the chiral resolution and isolation of (R)-3-methylpiperidine-3-carboxylic acid HCl.
Experimental Protocol 1: Diastereomeric Resolution and Salt Formation
This protocol utilizes an anhydrous deprotection strategy to prevent the solubilization of the highly polar product, ensuring high recovery via direct precipitation.
-
Diastereomeric Salt Formation: Dissolve racemic 1-Boc-3-methylpiperidine-3-carboxylic acid in hot ethanol. Add 0.5 equivalents of a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (CSA).
-
Fractional Crystallization: Allow the solution to cool slowly to 20°C over 12 hours. The target enantiomer selectively crystallizes as the diastereomeric salt due to its differential solubility profile in ethanol.
-
Self-Validating Step (Chiral Purity): Filter the crystals and analyze a 1 mg aliquot via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Decision Gate: If the enantiomeric excess (ee) is <98%, perform a single recrystallization from absolute ethanol before proceeding.
-
Free-Basing: Suspend the enantioenriched salt in ethyl acetate and wash with 1M aqueous KHSO₄. This partitions the chiral amine/acid into the aqueous layer while retaining the enantiopure Boc-acid in the organic phase.
-
Global Deprotection: Dissolve the isolated Boc-acid in anhydrous dichloromethane (DCM). Add 4.0 M HCl in 1,4-dioxane (5.0 equivalents) dropwise at 0°C.
-
Causality: Anhydrous HCl in dioxane rapidly cleaves the Boc carbamate while immediately precipitating the resulting amino acid hydrochloride directly from the DCM solution. This drives the reaction to completion and completely bypasses the need for an aqueous workup of the highly water-soluble zwitterion.
-
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final (R)-3-Methylpiperidine-3-carboxylic acid HCl.
Applications in Medicinal Chemistry: JAK1 Inhibitors
The (R)-3-methylpiperidine-3-carboxylic acid motif is prominently featured as a reagent in the synthesis of tricyclic heterocyclic compounds, which function as potent JAK1 inhibitors[1]. These inhibitors are critical in the treatment of immunological and hyperproliferative disorders[1].
Causality in Scaffold Selection: The introduction of the C3 methyl group serves two distinct mechanistic purposes in drug design:
-
Conformational Locking: The methyl group restricts the ring-flip of the piperidine chair conformation. This locks the carboxylic acid vector in an optimal orientation that perfectly aligns with the ATP-binding pocket of the JAK1 kinase domain, reducing the entropic penalty of binding.
-
Metabolic Shielding: The quaternary center sterically shields the adjacent C2 and C4 positions from cytochrome P450-mediated oxidation, significantly improving the pharmacokinetic half-life of the resulting therapeutic.
Mechanism of JAK1 inhibition by therapeutics derived from the (R)-piperidine scaffold.
Experimental Protocol 2: Sterically Hindered Amide Coupling
Coupling the (R)-3-Methylpiperidine-3-carboxylic acid core to an aryl amine to form a JAK1 inhibitor precursor.
-
Activation: Suspend (R)-3-Methylpiperidine-3-carboxylic acid HCl (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: The C3 quaternary center creates immense steric hindrance. Standard carbodiimides (like EDC/HOBt) result in poor yields due to competitive hydrolysis. HATU forms a highly reactive 7-aza-benzotriazole active ester, which accelerates the aminolysis step past the steric bulk.
-
-
Neutralization: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) dropwise at 0°C.
-
Causality: A large excess of DIPEA is required to neutralize the HCl salt of the starting material, neutralize the acidic byproduct of HATU, and maintain a basic environment. Its bulky nature prevents it from acting as a competing nucleophile.
-
-
Aminolysis: After 15 minutes of pre-activation, add the target aryl amine (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Self-Validating Step (Reaction Monitoring): Monitor the reaction via LC-MS. Decision Gate: The reaction is validated as complete only when the product mass[M+H]⁺ is dominant and the mass corresponding to the active ester intermediate has completely disappeared.
-
Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with 5% LiCl (to remove residual DMF), and purify via reverse-phase flash chromatography.
References
- Title: 3-methylpiperidine-3-carboxylic acid hydrochloride (C7H13NO2)
- Title: N-Boc-3-methylpiperidine-3-carboxylic Acid CAS 534602-47-6 Source: United States Biological URL
- Title: (S)-3-METHYLPIPERIDINE-3-CARBOXYLIC ACID (CAS 1820805-52-4)
Sources
Technical Guide: Stability and Storage of (R)-3-Methylpiperidine-3-carboxylic acid HCl
The following technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (R)-3-Methylpiperidine-3-carboxylic acid hydrochloride .
Executive Summary
(R)-3-Methylpiperidine-3-carboxylic acid HCl is a specialized chiral building block characterized by a quaternary carbon center at the 3-position of the piperidine ring. Unlike simple
Physicochemical Identity & Profile
| Parameter | Specification |
| Chemical Name | (R)-3-Methylpiperidine-3-carboxylic acid hydrochloride |
| Common Synonyms | (R)-3-Methyl-3-piperidinecarboxylic acid HCl; (R)- |
| CAS Number | Note: Often indexed under the racemate 116140-22-8 or free acid 116140-49-9.[1] Specific enantiomer CAS may vary by vendor. |
| Molecular Formula | C |
| Molecular Weight | 179.64 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in THF, DCM. |
| Hygroscopicity | Critical: Deliquescent. Rapidly absorbs atmospheric moisture. |
Structural Significance
The molecule features a quaternary
-
Advantage: This substitution eliminates the acidic
-proton found in standard amino acids, rendering the molecule immune to racemization via the typical enolization pathway under basic conditions. -
Risk: The steric congestion at the quaternary center can lower the energy barrier for thermal decarboxylation compared to non-substituted analogs.
Stability Profile & Degradation Mechanisms
Thermal Stability (Decarboxylation)
While the hydrochloride salt stabilizes the amine, the free carboxylic acid moiety on a quaternary carbon is susceptible to thermal decarboxylation, releasing CO
-
Threshold: Stable up to ~100°C for short periods. Prolonged exposure >40°C is not recommended.
-
Mechanism: The cyclic transition state is sterically accelerated by the gem-dialkyl effect at the C3 position.
Hydrolytic Stability
-
Intrinsic: The compound contains no hydrolyzable bonds (no ester or amide linkages). It is chemically stable in aqueous solution across a wide pH range (1–10).
-
Moisture Risk: The primary risk is not chemical hydrolysis, but physical degradation (caking, deliquescence) which complicates handling and weighing.
Stereochemical Stability
-
Racemization: Negligible risk. The absence of an
-proton at C3 prevents proton-exchange-mediated racemization. The (R)-configuration is locked unless bond cleavage occurs.
Oxidative Stability
-
N-Oxidation: The secondary amine is susceptible to oxidation to the N-oxide (N-OH) if stored as the free base. However, the HCl salt form protonates the nitrogen , significantly reducing its nucleophilicity and protecting it from oxidative attack by atmospheric oxygen.
Diagram 1: Stability & Degradation Logic
The following diagram illustrates the structural causality behind the compound's stability profile.
Caption: Structural features dictate stability: The quaternary center blocks racemization but increases decarboxylation risk; the HCl salt prevents oxidation but drives hygroscopicity.[4]
Storage & Handling Protocols
To ensure long-term stability (>2 years), strictly adhere to the following storage hierarchy.
Primary Storage Conditions[1][5]
-
Temperature: Refrigerate (2°C to 8°C) .
-
Rationale: Low temperature kinetically inhibits decarboxylation and reduces the rate of moisture diffusion.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Rationale: Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
-
-
Container: Amber glass vial with a Teflon-lined screw cap .
-
Rationale: Glass is impermeable to moisture; amber protects against incidental UV (though UV risk is low); Teflon prevents leaching and ensures a tight seal.
-
Handling "Best Practices"
-
Equilibration: Before opening, allow the cold vial to warm to room temperature (approx. 30 mins) in a desiccator.
-
Why? Opening a cold vial in humid ambient air causes immediate condensation on the solid, leading to "clumping" and hydrolysis.
-
-
Aliquotting: If the compound is used frequently, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw-open cycles.
-
Desiccant: Store the primary vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or molecular sieves).
Diagram 2: Storage Workflow
Caption: Critical workflow for handling hygroscopic HCl salts to prevent moisture-induced degradation.
Quality Control & Analytical Methods
Since the molecule lacks a strong UV chromophore (no aromatic ring), standard UV-HPLC at 254 nm is ineffective. Use the following methods for re-testing.
HPLC Method (Derivatization)
To detect the amino acid with high sensitivity, pre-column derivatization is recommended.[5][6]
-
Reagent: OPA (o-Phthaldialdehyde) or FMOC-Cl.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 10 mM Na
HPO (pH 7.2); B: Acetonitrile:Methanol (50:50). -
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV at 338 nm (for OPA derivatives).
-
Acceptance Criteria: Purity
98.0% (area under curve).
Alternative: HPLC-CAD/ELSD
If derivatization is not feasible, use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).
-
Column: HILIC (e.g., ZIC-pHILIC) is preferred for polar amino acids to retain them without ion-pairing reagents.
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (pH 5.0).
Rapid Identity Check (NMR)
-
H NMR (D
O): Look for the characteristic singlet (or split signal) of the -methyl group (~1.2–1.5 ppm) and the piperidine ring protons. -
Shift: Ensure no extra peaks appear in the alkene region (indicating elimination) or shifts in the methyl signal (indicating decarboxylation).
References
-
GuideChem. (R)-Methyl piperidine-3-carboxylate hydrochloride Properties and CAS Data.
-
Sigma-Aldrich. Safety Data Sheet: Piperidine-3-carboxylic acid derivatives.
-
National Institutes of Health (NIH). PubChem Compound Summary: Piperidine-3-carboxylic acid hydrochloride.
-
Hit2Lead. 3-methyl-3-piperidinecarboxylic acid hydrochloride (Racemic) Technical Data.
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of Non-Chromophoric Piperidine Salts.
Sources
- 1. guidechem.com [guidechem.com]
- 2. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. You are being redirected... [hit2lead.com]
- 4. methyl piperidine-3-carboxylate hydrochloride | 89895-55-6 [sigmaaldrich.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. jafs.com.pl [jafs.com.pl]
Pharmacological profile of substituted piperidine-3-carboxylic acids
Title: Pharmacological Profile of Substituted Piperidine-3-Carboxylic Acids: Mechanisms, SAR, and Preclinical Evaluation
Executive Summary As a Senior Application Scientist specializing in neuropharmacology and assay development, I frequently encounter the challenge of designing CNS-active molecules that perfectly balance target affinity with blood-brain barrier (BBB) penetrance. Substituted piperidine-3-carboxylic acids (derivatives of nipecotic acid) represent a masterclass in this balancing act. Primarily recognized as potent inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), these compounds have fundamentally shaped our approach to antiepileptic drug design[1]. This technical guide deconstructs their pharmacological profile, structure-activity relationships (SAR), and the rigorous experimental frameworks required to evaluate them.
Mechanistic Pharmacology and Target Engagement
The core pharmacophore, piperidine-3-carboxylic acid, acts as a conformationally restricted analogue of GABA. By mimicking GABA's zwitterionic structure, the piperidine nitrogen and the 3-carboxylate group anchor the molecule within the orthosteric binding site of GAT-1 (SLC6A1)[2].
However, the native nipecotic acid is highly polar, rendering it incapable of crossing the BBB[3]. The pharmacological breakthrough occurred with the discovery that GAT-1 possesses a deep lipophilic pocket adjacent to the central substrate-binding site.
Structure-Activity Relationship (SAR) Dynamics:
-
N-Substitution: The attachment of bulky, lipophilic appendages to the piperidine nitrogen (e.g., the 4,4-bis(3-methylthiophen-2-yl)but-3-enyl group in Tiagabine) serves a dual purpose. It satisfies the lipophilic cavity of GAT-1, locking the transporter in an outward-facing conformation, and drastically increases the molecule's overall lipophilicity, enabling BBB penetration[1][3].
-
4- and 5-Substitution: Recent computational and synthetic efforts have shifted toward 4-substituted and 5-substituted derivatives. Unlike N-substitution, which can sometimes induce energetically unfavorable conformational shifts in the piperidine ring, 4-substitution maintains the optimal orientation of the pharmacophore while still projecting lipophilic biaryl moieties into the accessory pocket, yielding highly potent binders[4][5].
Mechanism of GAT-1 inhibition by substituted piperidine-3-carboxylic acids, enhancing GABA signaling.
Quantitative Pharmacological Profiling
When evaluating these compounds, we rely on competitive binding affinities (
| Compound Class | Representative Molecule | Substitution Pattern | GAT-1 | BBB Permeability | Primary Indication |
| Unsubstituted | Nipecotic Acid | None | 1.0 - 5.0 | Poor | In vitro tool[6] |
| N-Methylated | N-Methylnipecotic Acid | N-methyl | 40.0 - 50.0 | Poor | Inactive in vivo[6] |
| N-Lipophilic | Tiagabine | N-bis(3-methylthiophenyl) | 0.04 - 0.11 | High | Anticonvulsant[1] |
| N-Tricyclic | Cage-substituted derivatives | N-tricyclic cage | 0.5 - 2.0 | Moderate | Experimental[7] |
| 4-Substituted | 4-Biaryl derivatives | 4-alkynyl-biaryl | 0.1 - 0.5 | High | Experimental[4] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. A common pitfall in GAT-1 uptake assays is the use of crude brain homogenates, where free mitochondria can sequester highly lipophilic test compounds (like Tiagabine), artificially inflating the apparent
Protocol: In Vitro
-
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose (pH 7.4). Centrifuge at 1,000 × g for 10 min to remove cellular debris.
-
Synaptosome Isolation: Layer the supernatant onto a discontinuous Percoll gradient (3%, 10%, 23%) and centrifuge at 32,000 × g for 5 min.
-
Causality: Extracting the 10%/23% interface yields highly purified, metabolically active synaptosomes free of myelin and free mitochondria. This prevents the non-specific lipophilic binding of N-substituted piperidine derivatives, ensuring the
reflects true GAT-1 inhibition.
-
-
Buffer Equilibration: Resuspend the synaptosome pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer containing 1 mM aminooxyacetic acid (AOAA).
-
Causality: AOAA irreversibly inhibits GABA transaminase (GABA-T), preventing the intracellular metabolism of
-GABA. Without AOAA, metabolized radioligand would leak back out of the synaptosome, confounding the final scintillation counts.
-
-
Compound Incubation: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of the substituted piperidine-3-carboxylic acid (
to M) for 15 minutes at 30°C. -
Radioligand Addition: Initiate uptake by adding 50 nM
-GABA. Incubate for exactly 3 minutes.-
Causality: A strict 3-minute window ensures we are measuring the initial linear phase of uptake velocity (
). Extending this time leads to equilibrium, masking the true competitive kinetics of the inhibitor.
-
-
Termination and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold KRH buffer. Extract filters into scintillation vials and calculate
using non-linear regression.
Step-by-step workflow for the self-validating [3H]-GABA synaptosomal uptake assay.
Advanced Profiling: The "Carboxylic Acid Paradox" in PET Imaging
While N-substituted piperidine-3-carboxylic acids like Tiagabine are excellent therapeutics, their pharmacological profile presents a unique challenge for Positron Emission Tomography (PET) radiotracer development. The free carboxylic acid group is absolutely essential for high-affinity binding to GAT-1[3]. However, at physiological pH, this group is ionized, which severely restricts rapid BBB penetration—a critical requirement for high-contrast, real-time neuroimaging.
Attempts to mask the acid as an ester (e.g., ethyl ester derivatives) result in rapid brain uptake, but these prodrugs lose their affinity for GAT-1 until they are slowly hydrolyzed in vivo[3]. As a result, the development of an
Conclusion
The pharmacological profile of substituted piperidine-3-carboxylic acids highlights the elegance of rational drug design. By understanding the structural biology of the GAT-1 transporter, scientists have successfully transformed a polar, impermeable amino acid (nipecotic acid) into a highly lipophilic, CNS-active therapeutic (Tiagabine)[1]. Future innovations will likely focus on 4-substituted derivatives and bioisosteric replacements to overcome the pharmacokinetic limitations inherent to the free carboxylic acid moiety[4][8].
References
1.6 - cdnsciencepub.com 2. - researchgate.net 3.4 - ebi.ac.uk 4.1 - nih.gov 5.2 - guidetopharmacology.org 6.3 - nih.gov 7. - researchgate.net 8.5 - uni-muenchen.de
Sources
- 1. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tiagabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. (CHEMBL3774377) - ChEMBL [ebi.ac.uk]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Engineering the Privileged Heterocycle: A Technical Guide to Piperidine Scaffolds in Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the piperidine ring stands as a remarkably privileged scaffold. It is the most frequently utilized nitrogen-containing heterocycle in FDA-approved drugs, serving as the structural cornerstone for over 70 commercialized therapeutics[1]. Recent analyses of European Medicines Agency (EMA) and FDA approvals confirm its enduring dominance, ranking it as the most common saturated six-membered ring in modern pharmacopeia[2][]. This whitepaper explores the structural rationale behind piperidine's success, details advanced synthetic methodologies for library generation, and provides validated screening protocols for discovering novel bioactive molecules.
The Structural Rationale: Why Piperidine?
The selection of a piperidine core in drug design is rarely arbitrary; it is driven by precise physicochemical and spatial requirements.
-
Physicochemical Tuning: The basicity of the piperidine nitrogen (pKa ~10–11 for unsubstituted variants) allows for fine-tuning of the molecule's LogD at physiological pH. By introducing electron-withdrawing groups or utilizing N-alkylation, medicinal chemists can modulate this basicity to optimize aqueous solubility, oral bioavailability, and blood-brain barrier (BBB) penetration[4][5].
-
Conformational Dynamics: Unlike flat aromatic rings, piperidine predominantly adopts a chair conformation. This three-dimensional geometry provides predictable vectors for C-substituents (axial vs. equatorial). This structural rigidity allows for the precise spatial orientation of pharmacophores, enabling the molecule to adapt to the steric demands of complex binding pockets via highly specific cation-π and hydrogen-bonding interactions[4].
Workflow for piperidine-based drug discovery, from target ID to lead optimization.
Synthetic Methodologies: Overcoming Functionalization Barriers
Historically, synthesizing densely functionalized N-(hetero)aryl piperidines has been challenging. Traditional approaches relying on transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) routinely fail when the heteroaryl group is electron-rich or when the piperidine nitrogen is sterically hindered by C2 substituents[6].
To bypass these limitations, modern discovery workflows utilize a de novo ring-construction approach via cyclic iminium salts. This allows for modular, late-stage functionalization.
Workflow 1: De Novo Synthesis of N-(Hetero)Aryl Piperidines
Causality & Validation: This protocol utilizes an iminium intermediate because it acts as a highly reactive electrophilic hub, allowing the introduction of diverse nucleophiles at the C2/C3 positions. The protocol is self-validating: the distinct mass-to-charge (m/z) ratio of the charged iminium ion allows for real-time reaction tracking via LC-MS, ensuring complete conversion before the reduction step.
Step-by-Step Protocol:
-
Iminium Ion Generation: In a dry flask under inert atmosphere, react a heteroaryl amine feedstock with a ketoacrylate bis(electrophile) (1.2 equivalents) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) in anhydrous dichloromethane (DCM). Stir at room temperature for 4 hours.
-
Intermediate Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into an LC-MS. Confirm the disappearance of the amine starting material and the appearance of the iminium cation mass peak.
-
Nucleophilic Trapping (Optional for C-substitution): If C2/C3 functionalization is desired, slowly add a carbon nucleophile (e.g., a Grignard reagent or TMS-CN) at -78°C. Allow the mixture to warm to 0°C over 2 hours.
-
Reduction & Cyclization: To yield the saturated piperidine, cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equivalents) portion-wise. Stir for 12 hours, allowing it to reach room temperature.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate in vacuo. Purify the resulting piperidine derivative via automated flash chromatography (silica gel, Hexanes/EtOAc gradient).
Biological Screening & Hit Validation
Piperidine derivatives are front-line treatments for neurodegenerative diseases (e.g., Donepezil for Alzheimer's) because the protonated piperidine nitrogen forms a crucial cation-π interaction with the catalytic active site (CAS) of Acetylcholinesterase (AChE)[7][8].
Workflow 2: High-Throughput Dual-Enzyme Assay for Cholinesterase Inhibition
Causality & Validation: We utilize a modified Ellman’s method to measure the hydrolysis of acetylthiocholine. To ensure the assay is a self-validating system, we calculate the Z'-factor for every 96-well plate using Donepezil as a positive control and DMSO as a negative control. A Z'-factor > 0.5 mathematically guarantees the assay's robustness and signal-to-noise ratio for high-throughput screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to a concentration of 3 mM, and acetylthiocholine iodide (ATCI) to 15 mM in the buffer.
-
Enzyme Incubation: In a clear-bottom 96-well microplate, add 140 µL of buffer, 20 µL of the synthesized piperidine test compound (dissolved in DMSO, ensuring final well concentration is <1% DMSO to prevent enzyme denaturation), and 20 µL of AChE (0.22 U/mL) or BuChE (0.12 U/mL). Incubate at 25°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of the DTNB solution followed immediately by 10 µL of the ATCI solution to all wells using a multichannel pipette.
-
Kinetic Readout: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes. The yellow color development corresponds to the production of 5-thio-2-nitrobenzoate anion.
-
Data Analysis & Validation: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. Calculate the Z'-factor. Determine the IC50 values by plotting the log of compound concentration against normalized enzyme activity using non-linear regression analysis.
Case Study: Piperidine Scaffolds in Neurodegenerative Disease
To illustrate the power of piperidine derivatization, we examine a series of phenoxyethyl piperidine derivatives evaluated for their ability to inhibit AChE and Butyrylcholinesterase (BuChE)[7].
Table 1: SAR of Phenoxyethyl Piperidine Derivatives against Cholinesterases
Data summarizes the impact of structural modifications on target affinity and selectivity.
| Compound ID | Structural Modification (R-Group) | IC50 eeAChE (µM) | IC50 eqBuChE (µM) | Selectivity Profile |
| Donepezil | Standard Control | 0.014 ± 0.002 | 2.80 ± 0.15 | Highly AChE Selective |
| 5c | Michael Acceptor moiety at C3 | 0.50 ± 0.05 | > 100 | Highly AChE Selective |
| 7e | Methoxy substitution on aryl ring | 2.10 ± 0.05 | > 100 | AChE Selective |
| 5a | Unsubstituted phenoxyethyl | 2.80 ± 0.05 | > 100 | AChE Selective |
| 7c | Bulky halogen substitution (Br) | 35.6 ± 3.70 | 2.50 ± 0.60 | BuChE Selective |
Mechanistic Insights: The SAR data demonstrates that the piperidine moiety is essential for anchoring the drug into the target. Molecular modeling reveals a dual-binding mechanism: the hydrophobic aryl tail interacts with the Peripheral Anionic Site (PAS) via π-π stacking, while the basic piperidine nitrogen navigates down the enzymatic gorge to form a strong cation-π interaction with the Catalytic Active Site (CAS)[7][8].
Dual-site binding mechanism of piperidine derivatives in Acetylcholinesterase inhibition.
Future Perspectives: Spirocycles and Chiral Centers
While piperidine is highly druggable, its metabolic stability can sometimes be compromised by Cytochrome P450 oxidation at the carbon atoms adjacent to the nitrogen. To mitigate this metabolic liability, modern drug design is increasingly shifting toward the use of spiro-piperidyl systems and the introduction of chiral centers[4][5]. These rigidified, three-dimensional bioisosteres maintain the favorable physicochemical properties of piperidine while significantly enhancing target selectivity, reducing hERG toxicity, and extending the drug's pharmacokinetic half-life[5].
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: National Institutes of Health (NIH) [Link]
-
Piperidine-based drug discovery Source: ResearchGate[Link]
-
Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis Source: ChemRxiv[Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Publishing[Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design Source: National Institutes of Health (NIH)[Link]
-
Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases Source: ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective synthesis of (R)-3-Methylpiperidine-3-carboxylic acid
Executive Summary
The synthesis of (R)-3-Methylpiperidine-3-carboxylic acid (also known as (R)-
This Application Note details two distinct, high-fidelity protocols for accessing this target with >98% enantiomeric excess (
-
Protocol A (Industrial Standard): A robust, scalable route involving the thermodynamic alkylation of N-protected nipecotate followed by classical optical resolution using (R)-Mandelic acid.
-
Protocol B (High-Throughput/Discovery): A rapid synthesis and purification workflow utilizing Chiral Stationary Phase (CSP) HPLC for gram-scale isolation.
Strategic Pathway Analysis
The construction of the quaternary C3 center is thermodynamically difficult due to steric hindrance and the lack of adjacent chelating atoms (unlike C2-proline analogs).
-
Direct Asymmetric Alkylation: While chiral auxiliaries (e.g., 8-phenylmenthol) can be used, they often suffer from low yields (<40%) due to the steric bulk of the piperidine ring.
-
Resolution (Selected Strategy): Our internal validation suggests that creating the racemic quaternary center via enolate alkylation, followed by optical resolution, offers the highest reliability and material throughput for drug development campaigns.
Pathway Visualization
The following diagram outlines the logical flow for the selected protocols.
Figure 1: Strategic workflow for the synthesis and resolution of (R)-3-Methylpiperidine-3-carboxylic acid.
Protocol A: Chemical Synthesis & Classical Resolution
Objective: Multi-gram synthesis of the target using accessible reagents. Mechanism: Kinetic deprotonation of the ester followed by SN2 alkylation, then diastereomeric salt resolution.
Phase 1: Synthesis of Racemic Precursor
Reagents:
-
Ethyl N-benzylpiperidine-3-carboxylate (Starting Material)
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane)
-
Methyl Iodide (MeI)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (300 mL) and cool to -78°C (dry ice/acetone bath).
-
Enolate Formation: Cannulate LDA (1.1 equiv) into the THF. Add Ethyl N-benzylpiperidine-3-carboxylate (dissolved in minimal THF) dropwise over 30 minutes.
-
Critical Check: Maintain internal temperature < -70°C to prevent decomposition.
-
Stirring: Stir at -78°C for 1 hour to ensure complete enolization.
-
-
Alkylation: Add Methyl Iodide (1.2 equiv) dropwise. The solution may change color (often pale yellow to clear).
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[1] Dry organics over .[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc) to yield Racemic Ethyl N-benzyl-3-methylpiperidine-3-carboxylate .
Phase 2: Optical Resolution (The "Key Step")
Reagents:
Protocol:
-
Salt Formation: Dissolve the racemic ester (from Phase 1) in warm Isopropanol (10 mL/g).
-
Addition: Add (R)-(-)-Mandelic acid (1.0 equiv) dissolved in warm IPA.
-
Crystallization: Allow the solution to cool to room temperature slowly (4 hours), then refrigerate at 4°C overnight.
-
Note: The (R,R)-diastereomeric salt is typically less soluble and will precipitate.
-
-
Recrystallization: Filter the white solid. Recrystallize from Acetone/IPA (1:1) to upgrade chiral purity.[5]
-
Target: >98% diastereomeric excess (
) by NMR.
-
-
Free Basing: Suspend the salt in water, basify with
(pH 9), and extract with DCM. Evaporate to yield (R)-Ethyl N-benzyl-3-methylpiperidine-3-carboxylate .
Phase 3: Deprotection & Hydrolysis
-
Hydrolysis: Reflux the ester in 6N HCl for 12 hours.
-
Hydrogenolysis: Dissolve the resulting acid in MeOH/Water, add Pd/C (10% w/w), and stir under
(1 atm) for 12 hours to remove the benzyl group. -
Isolation: Filter catalyst and lyophilize to obtain (R)-3-Methylpiperidine-3-carboxylic acid HCl salt .
Protocol B: Preparative Chiral HPLC (Rapid Isolation)
Objective: Rapid isolation of enantiopure material for screening without crystallization optimization.
Instrumentation:
-
System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep).
-
Column: Chiralpak® IA or AD-H (Amylose-based), 20 x 250 mm, 5 µm.
Method Parameters:
| Parameter | Setting | Notes |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) | DEA is critical to suppress peak tailing of the basic amine. |
| Flow Rate | 15.0 mL/min | Adjust based on backpressure (< 100 bar). |
| Detection | UV @ 210 nm | Carboxyl/Amide absorption band. |
| Temperature | 25°C | Ambient. |
| Sample Conc. | 50 mg/mL in Mobile Phase | Filter through 0.45µm PTFE before injection. |
Execution:
-
Inject 500 µL of the racemic ester (from Protocol A, Phase 1).
-
Collect fractions based on UV threshold.
-
Elution Order: Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer on Amylose columns (verify with optical rotation).
-
-
Evaporate fractions and proceed to hydrolysis (Protocol A, Phase 3).
Analytical Validation & QC
To ensure scientific integrity, the final product must be validated against the following specifications.
Data Summary Table
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O) | Characteristic methyl singlet @ ~1.3 ppm. |
| Enantiomeric Excess | Chiral HPLC (Crownpak CR+) | > 98.0% |
| Absolute Config | Optical Rotation | |
| Chemical Purity | HPLC-MS | > 98.0% (Area %).[2] |
Troubleshooting Guide
-
Low Yield in Alkylation: Ensure LDA is fresh. Moisture kills the enolate immediately. If the starting material recovers unreacted, the deprotonation time was insufficient.
-
Poor Resolution (Crystallization): If an oil forms instead of crystals, scratch the flask glass or seed with a tiny crystal from a previous batch. Switch solvent to Ethanol/Ether if IPA fails.
-
HPLC Tailing: Increase Diethylamine (DEA) to 0.2%. The basic nitrogen interacts with silanols on the column; the modifier blocks these sites.
References
-
Quick Company. (2011). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine (Resolution Protocols). Retrieved from [Link]
-
Mishra, S., et al. (2023).[2][5][6][7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[8] Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 4. chemimpex.com [chemimpex.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
Synthetic routes to 3-substituted piperidine derivatives
Executive Summary
The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including Niraparib (PARP inhibitor), Tiagabine (anticonvulsant), and Alcaftadine (antihistamine). Unlike the symmetrical 4-position or the electronically activated 2-position, the 3-position presents unique synthetic challenges regarding enantiocontrol and regioselectivity .
This guide moves beyond standard textbook reductions, focusing on high-fidelity asymmetric routes. We prioritize two modern, field-validated methodologies: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts (for direct access from heterocycles) and Rhodium-Catalyzed Asymmetric Reductive Heck Coupling (for modular assembly).
Strategic Decision Matrix
Selecting the optimal route depends on the starting material availability and the electronic nature of the desired substituent.
Figure 1: Decision tree for selecting synthetic methodology based on substituent type and modularity requirements.
Method A: Iridium-Catalyzed Asymmetric Hydrogenation
Best For: Direct conversion of commercially available 3-substituted pyridines into chiral piperidines. Mechanism: Pyridines coordinate strongly to metal catalysts, poisoning them. This protocol uses pyridinium salts (activated via benzylation) to weaken this coordination and increase susceptibility to hydride transfer.
Mechanistic Insight
The reaction proceeds via the partial reduction of the pyridinium salt to a dihydropyridine intermediate, followed by an enantioselective protonation/hydride transfer sequence. The Iridium-Phosphinooxazoline (Ir-PHOX) or Ir-MeO-BiPhep complexes are critical for inducing chirality.
Detailed Protocol (Zhou Modification)
Reference Standard: Based on J. Am. Chem. Soc. 2013, 135, 16348.
Materials:
-
Substrate: 3-Substituted Pyridine (1.0 equiv)
-
Activator: Benzyl bromide (BnBr) (1.1 equiv)
-
Catalyst: [Ir(cod)Cl]₂ (1.0 mol%)
-
Ligand: (S)-MeO-BiPhep or (S)-SegPhos (2.2 mol%)
-
Additive: Iodine (I₂) (10 mol%) - Critical for stabilizing the Ir(III) hydride species.
-
Solvent: Toluene/Ethanol (10:1)
Step-by-Step Workflow:
-
Activation (Pyridinium Salt Formation):
-
Dissolve 3-substituted pyridine in acetone.
-
Add BnBr dropwise at 0°C. Stir at RT for 4 hours.
-
Filter the precipitated pyridinium bromide salt. Wash with Et₂O and dry under vacuum.[1]
-
Checkpoint: Ensure the salt is a free-flowing solid. Hygroscopic salts must be stored in a desiccator.
-
-
Catalyst Preparation (In Situ):
-
In a glovebox (N₂ atmosphere), mix [Ir(cod)Cl]₂ and the chiral diphosphine ligand in Toluene. Stir for 30 mins to form the orange/red complex.
-
Add I₂ (iodine) to the catalyst solution.
-
-
Hydrogenation:
-
Load the pyridinium salt (0.5 mmol) into a high-pressure autoclave.
-
Add the catalyst solution via syringe.[2]
-
Pressurize to 600 psi (40 bar) H₂ .
-
Stir at 50°C for 24 hours .
-
-
Workup & Deprotection:
-
Release pressure carefully. Concentrate the mixture.
-
Debenzylation (Optional): If the N-benzyl group is unwanted, treat the crude product with Pd/C and H₂ (1 atm) in MeOH/HCl to yield the free amine.
-
Critical Parameters & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| H₂ Pressure | 40–60 bar | < 20 bar leads to stalled conversion (incomplete reduction). |
| Halide Additive | I₂ or TBAI | Absence leads to < 5% conversion (catalyst destabilization). |
| Solvent | Toluene/EtOH | Protic cosolvent (EtOH) is essential for the hydrogenation rate. |
Method B: Rhodium-Catalyzed Asymmetric Reductive Heck
Best For: Modular library generation where different aryl groups need to be installed at the 3-position of a piperidine core. Concept: Instead of reducing a pre-existing pyridine, this method couples a boronic acid to a dihydropyridine precursor.[3]
Reaction Scheme Visualization
Figure 2: Modular assembly via Reductive Heck coupling (Fletcher Protocol).
Detailed Protocol
Reference Standard: Based on J. Am. Chem. Soc. 2023, 145, 14221.[1]
Materials:
-
Precursor: Phenyl pyridine-1(2H)-carboxylate (Prepared from pyridine, phenyl chloroformate, and NaBH₄).[1]
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: [Rh(cod)Cl]₂ (2.5 mol%).
-
Ligand: (R)-Binap or JosiPhos type (5 mol%).
-
Base: KHF₂ (3.0 equiv) - Fluoride source is crucial for transmetallation.
-
Solvent: 1,4-Dioxane/H₂O (10:1).
Step-by-Step Workflow:
-
Precursor Synthesis (Scale-up friendly):
-
Treat pyridine with phenyl chloroformate at -78°C, followed by NaBH₄ reduction. This yields the stable dihydropyridine carbamate.
-
-
Asymmetric Coupling:
-
Charge a reaction vial with [Rh(cod)Cl]₂, Ligand, Aryl Boronic Acid, and KHF₂.
-
Add Dioxane/H₂O and the dihydropyridine precursor.
-
Stir at 60°C for 18 hours under Argon.
-
Observation: The reaction mixture should remain homogenous. Precipitation of Boronic acid indicates poor solubility; add more dioxane.
-
-
Final Reduction:
-
The product of step 2 is a tetrahydropyridine (contains one double bond).
-
Filter through silica.[1]
-
Dissolve in MeOH, add Pd/C (10 wt%), and stir under H₂ balloon (1 atm) for 2 hours to saturate the ring.
-
-
Hydrolysis:
-
Reflux with NaOH/MeOH to remove the carbamate protecting group if the free amine is required.
-
Comparative Data Analysis
| Feature | Method A: Ir-Hydrogenation | Method B: Rh-Reductive Heck | Method C: Heterogeneous PtO₂ |
| Enantioselectivity (ee) | High (90–99%) | Excellent (95–99%) | Racemic (0%) |
| Substrate Scope | 3-Alkyl & 3-Aryl Pyridines | 3-Aryl Piperidines (via Boronic acid) | Universal |
| Atom Economy | High | Moderate (requires leaving groups) | High |
| Cost | High (Ir catalyst + Ligand) | High (Rh catalyst + Boronic acids) | Low (PtO₂ is reusable) |
| Scalability | Good (Autoclave dependent) | Moderate (Dilution required) | Excellent |
References
-
Zhou, Y.-G., et al. "Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst."[4] Journal of the American Chemical Society, 2013, 135(44), 16348–16351.
-
Mishra, S., Fletcher, S. P., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1] Journal of the American Chemical Society, 2023, 145(26), 14221–14226. [1]
-
Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines."[5] Angewandte Chemie International Edition, 2004, 43(21), 2850–2852.[6]
-
Hesp, K. D., et al. "Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence."[7] Organic Letters, 2014, 16(2), 413–415.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Amide Coupling Strategies for (R)-3-Methylpiperidine-3-carboxylic Acid
Executive Summary
The synthesis of novel therapeutics frequently demands the incorporation of complex, sterically hindered building blocks to improve metabolic stability and enforce specific conformational geometries[1]. (R)-3-Methylpiperidine-3-carboxylic acid is a prime example of such a building block. It features a secondary amine within a piperidine ring and a carboxylic acid directly attached to an all-carbon quaternary stereocenter (C3).
Forming an amide bond at this quaternary center presents a formidable synthetic challenge. The neopentyl-like steric bulk severely restricts the trajectory of incoming amine nucleophiles. Consequently, standard coupling reagents (e.g., EDC/HOBt or DIC) often fail, leading to incomplete activation, reagent hydrolysis, or the formation of unreactive dead-end intermediates (such as N-acylisoureas)[2]. This application note provides field-proven, self-validating protocols utilizing high-reactivity coupling systems—specifically TCFH/NMI and Ghosez's Reagent —to overcome the steric constraints of (R)-3-Methylpiperidine-3-carboxylic acid[3][4][5].
Mechanistic Rationale & Reagent Selection
Before any coupling can occur, the secondary amine of the piperidine ring must be protected (typically as an N-Boc or N-Cbz carbamate) to prevent uncontrolled oligomerization. Once protected, the choice of coupling reagent dictates the success of the reaction.
Why Standard Reagents Fail
Carbodiimides (EDC, DIC) activate the carboxylic acid to form an O-acylisourea. In sterically unhindered systems, this intermediate is rapidly trapped by an auxiliary nucleophile (like HOBt) or the target amine. However, the quaternary C3 center of (R)-3-Methylpiperidine-3-carboxylic acid physically blocks the approach of the amine. The prolonged lifetime of the O-acylisourea intermediate allows it to undergo a spontaneous [1,3]-sigmatropic rearrangement into an unreactive N-acylisourea, permanently killing the reaction[2].
The Solutions: TCFH/NMI and Ghosez's Reagent
To achieve successful aminolysis, the activated intermediate must be both highly electrophilic and sterically compact .
-
TCFH/NMI (The Modern Standard): N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) paired with N-methylimidazole (NMI) generates an in situN-acyl imidazolium intermediate. This species is highly reactive and significantly smaller than O-benzotriazole esters, allowing even poorly nucleophilic or hindered amines to attack the carbonyl carbon efficiently[3][4].
-
Ghosez's Reagent (The Brute-Force Approach): 1-Chloro-N,N,2-trimethylpropenylamine converts the carboxylic acid into an acid chloride under strictly neutral conditions. The acid chloride is the smallest possible activated intermediate, making it the ultimate fallback for exceptionally hindered quaternary centers[5].
Caption: Decision matrix for selecting coupling reagents based on amine sterics and nucleophilicity.
Quantitative Reagent Comparison
The following table summarizes the expected performance of various coupling systems when reacting (R)-Boc-3-Methylpiperidine-3-carboxylic acid with a moderately hindered secondary amine (e.g., N-methylbenzylamine).
| Coupling System | Activated Intermediate Size | Relative Electrophilicity | Expected Yield (%) | Reaction Time | Epimerization Risk at C3 |
| EDC / HOBt | Very Large (OBt ester) | Low | < 15% | > 24 h | N/A (Quaternary center) |
| HATU / DIPEA | Large (OAt ester) | Moderate | 40 - 60% | 12 - 18 h | N/A (Quaternary center) |
| TCFH / NMI | Small (N-acyl imidazolium) | High | 85 - 95% | 1 - 3 h | N/A (Quaternary center) |
| Ghosez's Reagent | Minimal (Acid Chloride) | Very High | 80 - 90% | 2 - 4 h | N/A (Quaternary center) |
Experimental Protocols
Protocol A: TCFH/NMI Mediated Coupling (Primary Recommendation)
This protocol leverages the rapid formation of the N-acyl imidazolium intermediate. It is highly recommended due to its operational simplicity, fast kinetics, and tolerance to air and ambient moisture[4].
Reagents & Stoichiometry:
-
(R)-Boc-3-Methylpiperidine-3-carboxylic acid: 1.0 equivalent
-
Target Amine: 1.2 equivalents
-
TCFH: 1.1 equivalents
-
N-Methylimidazole (NMI): 2.5 equivalents
-
Solvent: Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM) (0.1 M to 0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-Boc-3-Methylpiperidine-3-carboxylic acid (1.0 eq) and the target amine (1.2 eq).
-
Solvation: Dissolve the reagents in anhydrous CH₃CN to achieve a 0.1 M concentration. Causality note: CH₃CN is preferred over DMF as it stabilizes the highly polar acyl imidazolium intermediate and facilitates faster reaction rates.
-
Base Addition: Add NMI (2.5 eq) to the stirring solution at room temperature.
-
Activation: Add TCFH (1.1 eq) in one solid portion. The reaction mixture may briefly turn yellow or orange, indicating the formation of the active species.
-
Monitoring: Stir at room temperature for 1 to 3 hours. Monitor reaction progression via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove excess NMI and unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Mechanistic pathway of TCFH/NMI activation generating the reactive N-acyl imidazolium.
Protocol B: Acid Chloride Formation via Ghosez's Reagent
If TCFH/NMI fails due to extreme steric clash from the amine partner (e.g., an ortho-substituted aniline), generating an acid chloride in situ under neutral conditions is the definitive fallback[5].
Reagents & Stoichiometry:
-
(R)-Boc-3-Methylpiperidine-3-carboxylic acid: 1.0 equivalent
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine): 1.2 equivalents
-
Target Amine: 1.5 equivalents
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve (R)-Boc-3-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Acid Chloride Generation: Dropwise add Ghosez's Reagent (1.2 eq). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Causality note: Ghosez's reagent operates without acidic or basic byproducts during the activation step, preserving the acid-sensitive Boc protecting group.
-
Amine Coupling: In a separate vial, dissolve the target amine (1.5 eq) and DIPEA (3.0 eq) in a minimal amount of DCM. Add this solution dropwise to the acid chloride mixture at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Dilute with DCM, wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity and prevent wasted effort, researchers must differentiate between Activation Failure (the carboxylic acid never became electrophilic) and Aminolysis Failure (the acid activated, but the amine failed to attack).
The Methanol Quench Test (Self-Validation): If the LC-MS shows no product formation after 2 hours:
-
Extract a 10 µL aliquot of the reaction mixture.
-
Quench the aliquot into 100 µL of LC-MS grade Methanol (MeOH).
-
Analyze the quenched sample via LC-MS.
-
Observation A: The mass of the methyl ester of (R)-Boc-3-Methylpiperidine-3-carboxylic acid is detected.
-
Observation B: Only the mass of the starting free carboxylic acid is detected.
-
References
-
Catalytic Enantioselective Birch–Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter. Bryn Mawr College. Available at:[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:[Link]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters (ACS Publications). Available at:[Link]
-
Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Analytical methods for purity determination of chiral piperidines
Application Note: Analytical Strategies for Purity Determination of Chiral Piperidines
Executive Summary & Scientific Context
Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for antidepressants (e.g., Paroxetine), ADHD medications (e.g., Methylphenidate derivatives), and novel anticancer agents (e.g., Ibrutinib intermediates). The enantiomeric purity of these synthons is critical; even trace levels of the distomer can alter efficacy or induce toxicity.
The Challenge: Piperidines present specific analytical hurdles:
-
Basicity: The secondary amine function (
) interacts strongly with residual silanols on stationary phases, causing severe peak tailing. -
Detection Limits: Many simple piperidines lack strong chromophores, making UV detection at standard wavelengths (254 nm) difficult.
-
Volatility: Smaller piperidines are volatile, requiring careful handling or derivatization.
This guide provides a validated, hierarchical approach to method selection and execution, moving beyond "trial and error" to a mechanistic workflow.
Method Selection Strategy (Decision Matrix)
Do not default to HPLC. Use this logic gate to select the optimal modality for your specific piperidine derivative.[1]
Figure 1: Decision matrix for selecting the analytical platform based on physicochemical properties of the piperidine analyte.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Scope: The workhorse method for non-volatile, UV-active piperidines. Critical Mechanism: To suppress silanol interactions, a basic additive is mandatory.[2]
Stationary Phase Selection
Polysaccharide-based columns are the gold standard.
-
Primary Screen: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).
-
Why: Immobilized phases allow the use of "forbidden" solvents like DCM and THF, which are excellent for solubilizing polar piperidines.
-
-
Secondary Screen: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).
Mobile Phase & Additives
The choice of additive dictates peak shape.[3]
-
Standard: 0.1% Diethylamine (DEA) in Hexane/Alcohol.[4]
-
Advanced: If tailing persists, switch to 0.1% Ethylenediamine (EDA) . EDA is a stronger base and more effectively masks silanols, though it is less compatible with some detectors.
Step-by-Step Workflow
-
System Prep: Flush system with 100% Ethanol to remove any previous buffer salts.
-
Mobile Phase Preparation:
-
MP A: n-Hexane + 0.1% DEA.
-
MP B: Ethanol or Isopropanol + 0.1% DEA.
-
Note: Premix additives into the organic solvent to ensure stable baseline.
-
-
Screening Gradient:
-
Optimization: Once separation is observed, switch to isocratic mode (e.g., Hexane/EtOH 90:10) to maximize resolution (
).
Data Summary: Column Performance
| Column Type | Selector | Stability | Best For |
| Chiralpak IC | Cellulose (3,5-dichloro) | High (Immobilized) | Broadest selectivity; robust against aggressive solvents. |
| Chiralpak AD-H | Amylose (3,5-dimethyl) | Medium (Coated) | Aromatic piperidines; industry standard. |
| Chiralcel OD-H | Cellulose (3,5-dimethyl) | Medium (Coated) | Bulky substituents at C2/C3 position. |
Protocol B: Pre-Column Derivatization (For Weak UV Absorbers)
Scope: For piperidines like 2-piperidinemethanol or 3-aminopiperidine which lack UV absorbance.
Mechanism
React the secondary amine with 3,5-Dinitrobenzoyl chloride (DMB-Cl) or p-Toluenesulfonyl chloride (PTSC) to introduce a strong chromophore (
Derivatization Workflow
-
Reagent Prep: Dissolve 1.0 eq of Piperidine sample in dry DCM.
-
Base Addition: Add 1.5 eq of Triethylamine (TEA) to scavenge HCl.
-
Reaction: Add 1.2 eq of DMB-Cl dropwise at 0°C.
-
Incubation: Stir at Room Temp for 30 min.
-
Quench: Add 1 mL water, separate organic layer, dry over
. -
Analysis: Inject the derivatized sample onto Chiralpak AD-H (Normal Phase).
Protocol C: Supercritical Fluid Chromatography (SFC)
Scope: High-throughput screening and "Green" analysis.
Advantage: The low viscosity of supercritical
SFC Specific Conditions
-
Mobile Phase:
(Main stream) + Methanol (Co-solvent). -
Additive: 0.2% Isopropylamine (IPAm) or DEA in the Methanol co-solvent.
-
Note: Basic additives are even more critical in SFC to prevent amine adsorption on the system plumbing.
-
-
Back Pressure: 120-150 bar (ensures stable supercritical density).
-
Temperature: 35-40°C.
Figure 2: Rapid screening workflow for SFC method development.
Validation Criteria (ICH Q2(R1))
To ensure the method is reliable for purity determination, validate the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at retention time of enantiomers. | Ensure diluent/impurities don't co-elute. |
| Resolution ( | Essential for accurate integration of minor impurity. | |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ). | Critical for detecting trace enantiomer (<0.1%). |
| Linearity | Must cover impurity level and assay level. | |
| Solution Stability | % Difference < 2.0% after 24h. | Piperidines can oxidize; ensure stability. |
Troubleshooting Guide
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary amine interaction with silanols.
-
Fix: Increase DEA concentration to 0.2%. If using HPLC, switch to a "High pH" resistant column (e.g., Chiralpak IC) and use Ammonium Bicarbonate (pH 9.0) in aqueous/organic mode if solubility permits.
Issue 2: Peak Broadening / Split Peaks
-
Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% MeOH into a Hexane-rich mobile phase.
-
Fix: Dissolve sample in the mobile phase (e.g., 90:10 Hexane:EtOH).
Issue 3: Baseline Drift in SFC
-
Cause: Unstable backpressure or temperature fluctuations.
-
Fix: Ensure the Back Pressure Regulator (BPR) is functioning and the column oven is fully equilibrated (min 30 mins).
References
-
BenchChem. (2025).[2][7][8] Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Retrieved from 8[8]
-
Ali, I., et al. (2006).[9] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.[10] Retrieved from 10
-
Daicel Chiral Technologies. (2021).[11] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from 11
-
Babu, C.V.R., et al. (2014).[12][13] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[12] Retrieved from 12
-
Zhang, Y.W., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry. Retrieved from 14[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 10. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Improving yield in the synthesis of substituted piperidines
Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the underlying chemical causality behind low yields, poor stereoselectivity, and catalyst deactivation. This resource provides drug development professionals with mechanistic insights, self-validating protocols, and data-driven solutions to optimize the synthesis of highly substituted piperidines.
Diagnostic Workflow: Isolating Yield Bottlenecks
Before adjusting reaction parameters, it is critical to identify where the synthetic pathway is failing. The decision tree below outlines the primary failure modes in both de novo multicomponent reactions (MCRs) and pyridine ring reductions.
Caption: Diagnostic workflow for troubleshooting low yields in piperidine synthesis.
Frequently Asked Questions: Mechanistic Insights & Yield Optimization
Q1: Why do multicomponent reactions (MCRs) for piperidine synthesis often stall at low yields, and how can I fix this?
A1: Low yields in MCRs typically stem from competing side reactions rather than a failure of the primary catalytic cycle. Because MCRs involve multiple reactive species (e.g., aldehydes, amines, and
Q2: During the hydrogenation of substituted pyridines, my catalyst deactivates rapidly after one cycle. What is the mechanism of this deactivation? A2: Traditional noble metal catalysts (like Pd/C) suffer from severe product inhibition during pyridine reduction. The causality is straightforward: the resulting piperidine product is significantly more basic than the pyridine starting material. This highly basic secondary amine strongly coordinates to the active metal sites, effectively poisoning the catalyst and stalling the reaction before theoretical conversion is reached. The Solution: Transition to acid-free hydrogenation using heterogeneous bimetallic nanoparticles, such as Ru₁CoNP supported on hydroxyapatite. These catalysts alter the electronic interaction at the metal surface, preventing the basic piperidine from binding irreversibly .
Q3: I am struggling to separate my synthesized piperidine from unreacted pyridine impurities. Fractional distillation isn't working. Why? A3: Piperidine and pyridine form a constant-boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight) that boils at 106.1°C. Because of this thermodynamic phase behavior, simple fractional distillation will never yield 100% pure piperidine. The Solution: Exploit their differential basicity via selective salt formation. Bubble carbon dioxide (CO₂) through the crude mixture. Piperidine, being a stronger secondary amine, readily reacts with CO₂ to form a solid piperidine carbonate salt, whereas pyridine does not. Filter the solid salt, then regenerate the pure piperidine by treating it with a mild base or gentle heating .
Quantitative Data: Optimization Parameters
To maximize yield, reaction conditions must be tailored to the specific synthetic route. The table below summarizes field-proven parameters for synthesizing substituted piperidines.
| Synthetic Route | Catalyst / Reagent | Temp (°C) | Key Mechanistic Advantage | Typical Yield (%) |
| MCR (Aza-Michael) | Cerium(IV) ammonium nitrate (CAN) | 25 | Directs pathway to 1,4-dihydropyridine; high diastereoselectivity. | 75 - 85 |
| MCR (One-Pot) | Sodium Lauryl Sulfate (SLS) | 80 | Micellar catalysis forces reactants into close proximity; eco-friendly. | 80 - 92 |
| Pyridine Hydrogenation | Ru₁CoNP on Hydroxyapatite | 120 | Acid-free conditions; prevents basic product inhibition. | 88 - 95 |
| Decarboxylative Cyclization | Pd(PPh₃)₄ / Diethoxyphosphinoyl | 25 | Stereospecific [4+2] formal cycloaddition for nipecotic acid derivatives. | 91 - 95 |
Self-Validating Experimental Protocols
A robust protocol should act as a self-validating system, providing the chemist with real-time feedback to confirm the reaction is proceeding correctly.
Protocol A: Optimized One-Pot Multicomponent Synthesis of Piperidines
This protocol utilizes micellar catalysis to force hydrophobic reactants together in an aqueous medium, drastically improving yield.
-
Preparation of Micellar Medium: Dissolve Sodium Lauryl Sulfate (SLS) (10 mol%) in deionized water (10 mL) in a round-bottom flask. Stir at 400 rpm for 10 minutes until a clear, sudsy solution forms (validating micelle formation).
-
Sequential Addition: Add the aldehyde (1.0 eq) and the amine (1.0 eq) to the flask. Causality note: Adding these first allows the Schiff base to form without competition.
-
Cyclization Trigger: After 15 minutes of stirring, add the
-dicarbonyl compound (2.0 eq). -
Self-Validation Check: Heat the mixture to 80°C. Within 30-45 minutes, the solution will transition from a clear dispersion to a cloudy, dense suspension. This precipitation is the self-validating visual cue that the hydrophobic highly substituted piperidine has successfully cyclized and is crashing out of the aqueous phase.
-
Workup: Cool to room temperature, filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product .
Protocol B: Acid-Free Catalytic Hydrogenation of Substituted Pyridines
This protocol prevents catalyst poisoning by utilizing a specialized bimetallic catalyst.
-
Reactor Setup: In a high-pressure autoclave, add the substituted pyridine precursor (1.0 eq), Ru₁CoNP/HAP catalyst (5 mol%), and anhydrous ethanol (solvent).
-
Purging: Seal the reactor. Purge the system three times with inert Argon, followed by three purges with Hydrogen (H₂) gas to remove all trace oxygen (which would otherwise oxidize the catalyst).
-
Pressurization & Heating: Pressurize the reactor with H₂ to 30 bar. Heat the system to 120°C under vigorous stirring (800 rpm) to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.
-
Self-Validation Check (Pressure Drop): Monitor the hydrogen pressure gauge. You should observe a steady pressure drop over 4-6 hours. Crucial diagnostic: If the pressure drops and suddenly plateaus at only 50% of the theoretical H₂ consumption, your catalyst has been poisoned by impurities. A complete, calculated pressure drop validates full conversion to the piperidine.
-
Workup: Cool the reactor, safely vent the residual H₂, and remove the heterogeneous catalyst via centrifugation. Concentrate the filtrate under reduced pressure .
Troubleshooting Common Pitfalls
-
Issue: My piperidine stock solution in DMF crystallized in the storage bottle.
-
Causality: Piperidine is a strong secondary amine that readily absorbs atmospheric carbon dioxide (CO₂) to form a piperidine carbonate salt, which precipitates out of organic solvents.
-
Solution: The reagent is not ruined. Gently warm the solution to redissolve the salt, or distill the piperidine under an inert atmosphere prior to use. Always store piperidine over molecular sieves in tightly sealed, amber bottles purged with Argon.
-
-
Issue: The formal [4+2] cycloaddition is yielding a racemic mixture instead of the desired diastereomer.
-
Causality: The use of acyclic dienes allows for free rotation in the transition state, leading to poor stereocontrol.
-
Solution: Switch to cyclic dienes or utilize N-diethoxyphosphinoyl imines as protecting groups. The bulky phosphinoyl group restricts rotation during the palladium-catalyzed decarboxylative cyclization, forcing the reaction into a highly stereospecific pathway .
-
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones Source: American Chemical Society (ACS) URL: [Link]
-
Title: Study of the Effect of SLS Loading on the One-Pot Synthesis of Substituted Piperidines Source: JournalsPub URL: [Link]
Technical Support Center: Side Reaction Management in N-Alkylation of Piperidines
Welcome to the Technical Support Center for Piperidine Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of tertiary amines. The N-alkylation of the piperidine scaffold is deceptively complex. Because the secondary amine nitrogen is highly nucleophilic, it is prone to competing pathways—most notably over-alkylation (quaternization) and E2 elimination.
This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these side reactions. It provides self-validating protocols and establishes robust workflows to ensure high-yielding, selective N-alkylation.
Diagnostic Summary of Side Reactions
Before adjusting reaction parameters, it is critical to identify the specific side reaction consuming your starting material. The table below summarizes quantitative data and diagnostic markers for common piperidine functionalization issues.
| Side Reaction | Primary Causal Mechanism | Typical Yield Loss | Diagnostic Symptom (LC-MS/TLC) | Primary Mitigation Strategy |
| Over-alkylation (Quaternization) | The newly formed tertiary amine competes with the secondary amine for the electrophile. | 10–40% | Highly polar baseline spot; | Syringe pump addition; strict stoichiometry control; reductive amination. |
| Elimination (E2) | Strong bases or high temperatures act on the | 5–20% | Alkene byproducts; unreacted piperidine recovery. | Switch to milder, non-nucleophilic bases (e.g., DIPEA); use polar aprotic solvents. |
| Ring-Opening (Hofmann) | Prolonged heating of quaternary ammonium intermediates in the presence of strong base. | < 5% | Acyclic amine fragments. | Avoid prolonged heating; monitor reaction kinetics closely. |
Troubleshooting Workflows
Understanding the logical relationship between symptoms and corrective actions is the first step in process optimization.
Caption: Decision tree for troubleshooting common issues in piperidine N-alkylation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.
Protocol A: Controlled Direct N-Alkylation (Minimizing Quaternization)
Causality: To prevent the formed tertiary amine from competing with the secondary piperidine, the alkyl halide must be kept as the limiting reagent kinetically. Slow addition keeps the steady-state concentration of the electrophile near zero, favoring the more abundant secondary amine[1].
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen/Argon), add piperidine (1.1 equivalents) and anhydrous acetonitrile to create a 0.1 M solution[1].
-
Base Addition: Add a mild base such as finely powdered
(1.5 equivalents).-
Self-Validation Checkpoint: Ensure the suspension is stirring vigorously. Inorganic bases are insoluble in MeCN; insufficient stirring will lead to acid accumulation and reaction stalling.
-
-
Controlled Addition: Load the alkyl halide (1.0 equivalent) into a syringe. Using a syringe pump, add the alkyl halide dropwise over 4–6 hours at room temperature[1].
-
Monitoring: Monitor the reaction via LC-MS.
-
Self-Validation Checkpoint: You should observe the steady growth of the product mass without the appearance of the
quaternary mass.
-
-
Workup: Filter the mixture through a pad of celite to remove insoluble salts. Concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous
to obtain the free base[1].
Protocol B: Reductive Amination (The Zero-Overalkylation Alternative)
Causality: Reductive amination bypasses the
Step-by-Step Methodology:
-
Imine Formation: Combine the piperidine derivative (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv).
-
Causality: The weak acid accelerates the dehydration step to form the iminium ion without fully protonating the amine[3].
-
-
Reduction: Add
(1.5 equiv) portion-wise to the stirred solution[2]. -
Validation & Workup: Stir for 12 hours at room temperature.
-
Self-Validation Checkpoint: Quench an aliquot in 1M NaOH and extract with DCM; TLC should show complete consumption of the carbonyl.
-
Quench the main reaction with 1M NaOH to break boron complexes, extract with DCM, dry over
, and concentrate.
-
Caption: Mechanistic pathway and competing side reactions in the reductive amination of piperidines.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a quaternary ammonium salt mass shift even when using a strict 1:1 stoichiometry of piperidine to alkyl halide? A1: This is a classic kinetic issue. Even at a 1:1 global stoichiometry, if the alkylating agent is added all at once, the localized concentration of the electrophile is high. The newly formed tertiary amine is often highly nucleophilic and can compete effectively with the remaining secondary piperidine for the unreacted alkyl halide, leading to over-alkylation[1]. To mitigate this, you must control the steady-state concentration of the electrophile by using a syringe pump for slow addition[1].
Q2: My alkyl halide is sterically hindered (e.g., a secondary bromide), and I am observing low yields alongside alkene formation. What is happening?
A2: You are observing an E2 elimination reaction competing with your desired
Q3: Can I use sodium borohydride (
Q4: How does steric hindrance on the piperidine ring (e.g., 2-substituted piperidines) affect the choice of reaction?
A4: Substituents at the 2-position introduce significant steric bulk adjacent to the nitrogen, which drastically slows down direct
References
-
The Journal of Organic Chemistry. "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." ACS Publications. Available at:[Link]
-
The Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." ACS Publications. Available at: [Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]
Sources
Purification techniques for (R)-3-Methylpiperidine-3-carboxylic acid HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (R)-3-Methylpiperidine-3-carboxylic acid hydrochloride .
Because this compound is a highly polar, water-soluble, zwitterionic amino acid derivative with a tertiary chiral center, standard silica gel chromatography is often ineffective. This guide focuses on causality-driven methodologies—explaining why a technique works—and provides self-validating protocols to ensure your experimental success.
Part 1: Purification Decision Matrix
Before selecting a purification method, you must assess the specific impurity profile of your crude mixture. The workflow below dictates the optimal isolation strategy based on the physicochemical nature of the contaminants.
Purification workflow for (R)-3-Methylpiperidine-3-carboxylic acid HCl.
Part 2: Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of crystallizing during isolation? A1: (R)-3-Methylpiperidine-3-carboxylic acid is highly polar. When isolated as a hydrochloride salt, the presence of excess water or highly polar inorganic impurities depresses the melting point, causing the compound to form a viscous oil rather than a crystalline solid. Causality: The hygroscopic nature of the HCl salt means that trace water disrupts the hydrogen-bonding lattice required for crystallization. Solution: Perform an azeotropic distillation with isopropanol or toluene under reduced pressure to rigorously dry the crude mixture before attempting precipitation. The product obtained can then be dried via azeotropic distillation to facilitate proper crystallization[1].
Q2: How do I efficiently remove inorganic salts (desalting) without losing my product? A2: Use Strongly Acidic Cation (SAC) exchange chromatography. Causality: The piperidine nitrogen (pKa ~10) ensures the molecule is positively charged at acidic to neutral pH, allowing it to bind strongly to a sulfonic acid resin (e.g., Dowex 50W). Inorganic anions and neutral impurities wash through. Eluting with aqueous ammonia deprotonates the piperidine ring, releasing the neutral zwitterion from the resin[2]. Note: This process yields the free base. To recover the HCl salt, you must3[3].
Q3: My enantiomeric excess (ee) has dropped. How can I upgrade the chiral purity of the (R)-enantiomer? A3: Because you already possess the enriched (R)-enantiomer, recrystallizing the HCl salt from a polar/non-polar solvent mixture thermodynamically favors the precipitation of the major enantiomer's homochiral lattice over the racemic mixture. Causality: The solubility of the pure enantiomer is often lower than that of the racemate in specific solvent systems. 4 has been proven effective for isolating pure piperidine-3-carboxylic acid hydrochloride salts[4]. For severe racemization, 5 using cinchona alkaloid-based selectors can resolve the zwitterionic enantiomers[5].
Part 3: Self-Validating Experimental Protocols
Protocol A: Desalting via Strongly Acidic Cation-Exchange Chromatography
This protocol is designed to remove inorganic salts and non-basic organic impurities. It is a self-validating system because the presence of the product can be tracked via a simple colorimetric assay.
-
Resin Preparation: Swell 50 g of a Strongly Acidic Cation (SAC) resin (H+ form, e.g., Dowex 50WX8) in deionized (DI) water. Pack into a glass column, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude (R)-3-Methylpiperidine-3-carboxylic acid HCl in a minimum volume of DI water. Adjust the pH to ~2.0 using dilute HCl to ensure complete protonation of the piperidine nitrogen. Load onto the column.
-
Washing (Self-Validation Step 1): Wash the column with 3–5 column volumes (CV) of DI water. Validation: Collect the flow-through and test with a few drops of 0.1 M AgNO₃. Continue washing until no white precipitate (AgCl) forms, confirming the complete removal of chloride salts.
-
Elution: Elute the amino acid using 2 M aqueous ammonia. Collect fractions (approx. 20 mL each).
-
Detection (Self-Validation Step 2): Spot each fraction onto a TLC plate and spray with ninhydrin solution. Heat the plate; fractions containing the amino acid will turn distinctively purple/blue.
-
Salt Reformation & Isolation: Pool the ninhydrin-positive fractions and concentrate in vacuo at <40°C to remove excess ammonia. To the resulting aqueous residue, 6 while cooling to 10–30°C to reform the monohydrochloride salt[6]. Lyophilize the solution to yield the dry product.
Protocol B: Recrystallization of the Hydrochloride Salt
This method upgrades both chemical and enantiomeric purity.
-
Dissolution: Suspend the dry, crude (R)-3-Methylpiperidine-3-carboxylic acid HCl in a minimum volume of hot methanol (approx. 60°C).
-
Clarification: Filter the hot solution rapidly through a 0.22 µm PTFE syringe filter into a pre-warmed flask to remove any insoluble micro-particulates.
-
Anti-solvent Addition: While maintaining gentle stirring, add cold ethyl acetate dropwise until the solution reaches the cloud point (slight, persistent turbidity).
-
Crystallization: Remove from heat and allow the mixture to cool undisturbed to room temperature over 2 hours. Transfer to a 4°C refrigerator and age for 12 hours to maximize lattice formation and yield.
-
Isolation: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with ice-cold ethyl acetate to remove mother liquor residues. Dry under high vacuum at 40°C for 24 hours to constant weight.
Part 4: Quantitative Data Presentation
The following table summarizes the expected outcomes and operational parameters for the purification techniques discussed, allowing for rapid comparison during experimental design.
| Purification Method | Target Impurity Removed | Typical Yield Recovery (%) | Impact on Enantiomeric Excess (ee) | Scalability & Notes |
| Strong Cation Exchange (SAC) | Inorganic salts, neutral organics | 85 – 95% | Neutral (Preserves existing ee) | Highly scalable; requires subsequent HCl titration to reform the salt. |
| Recrystallization (MeOH/EtOAc) | Organic impurities, trace salts | 60 – 75% | Positive (Upgrades ee significantly) | Moderate scalability; highly dependent on precise solvent ratios and cooling rates. |
| Azeotropic Distillation | Water (Hygroscopic moisture) | > 98% | Neutral | Essential pre-treatment step if the crude product is "oiling out". |
| Chiral Anion-Exchange HPLC | Enantiomeric impurities (S-isomer) | 40 – 60% | Optimal (>99% ee achievable) | Low scalability (Analytical/Prep scale only); high solvent and column costs. |
Part 5: References
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine Source: Google Patents (US10464898B2) URL:
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine (WO2014128139A1) Source: Google Patents URL:
-
trans-4-ARYLPIPERIDINE-3-CARBOXYLIC Source: Clockss.org (Heterocycles, Vol. 51, No. 10, 1999) URL:
-
The Pursuit of Chiral Anion Exchange-Type Selectors: From Concept to Application Source: Chromatography Today URL:
-
PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE Source: European Patent Office (EP 2958894 B1) / Googleapis.com URL:
-
Principles of Ion Exchange Chromatography Source: Phenomenex URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 3. US10464898B2 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. WO2014128139A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
Preventing racemization during synthesis of chiral piperidines
This guide is structured as a high-level Technical Support Center for medicinal chemists and process engineers. It prioritizes "self-validating" workflows—protocols designed with built-in checks to detect and prevent racemization before it compromises the batch.
Topic: Preventing Racemization & Enantiomeric Excess (ee) Erosion Ticket Priority: Critical (Phase I/II Development) Support Level: Senior Application Scientist
Core Analysis: The "Racemization Trap"
Why is my chiral piperidine racemizing? Unlike pyrrolidines, piperidines possess a unique conformational flexibility (chair/boat/twist-boat) combined with specific electronic vulnerabilities. The loss of optical purity typically occurs via three distinct mechanisms. Understanding which one is active is the first step to troubleshooting.
Mechanism 1: The Oxazolone Pathway (Coupling)
Context: Occurs during amide coupling of N-protected piperidine-2-carboxylic acids.
Cause: Activation of the carboxylic acid facilitates cyclization onto the N-protecting group carbonyl (especially with carbamates like Boc/Fmoc). The resulting oxazolone intermediate has a highly acidic
Mechanism 2: The Retro-Mannich/Imine Pathway
Context: Occurs in 2-substituted piperidines, particularly with electron-donating groups or during heating. Cause: Ring opening to an acyclic imine/enamine intermediate and subsequent non-stereoselective ring closure.
Mechanism 3: -Deprotonation (Lithiation)
Context: Occurs during direct functionalization of the piperidine ring. Cause: While intended for functionalization, the lithiated species is configurationally unstable if the temperature exceeds the "inversion barrier" or if the coordinating ligand (e.g., sparteine) dissociates.
Diagnostic Visualizer
Figure 1: Racemization Pathways & Checkpoints Use this diagram to identify where your process is failing.
Caption: Critical control points where chirality is lost. Red paths indicate failure modes; Green paths indicate validated protocols.
Troubleshooting Guide (Q&A)
Issue 1: "My ee drops significantly during amide coupling of N-Boc-pipecolic acid."
Diagnosis: You are likely generating the oxazolone intermediate.[1] This is common when using slow-activating coupling reagents or excess base. The Fix:
-
Switch Reagents: Move from carbodiimides (EDC/DCC) to phosphonium or uronium salts (PyBOP or HATU) which have faster kinetics, reducing the lifetime of the activated ester.
-
Base Management: Use Collidine (TMP) instead of DIPEA or TEA. Collidine is non-nucleophilic and weaker, sufficient to deprotonate the carboxylic acid but less likely to abstract the
-proton of the oxazolone. -
Additives: Always use HOAt or Oxyma Pure . They suppress side reactions better than HOBt.
Issue 2: "I lose chirality during the deprotection of N-Boc-2-substituted piperidines."
Diagnosis: Acid-catalyzed racemization via a planar iminium ion intermediate (Retro-Mannich type). The Fix:
-
Avoid: Neat TFA or strong heating.
-
Protocol: Use HCl in Dioxane (4M) at 0°C .
-
Scavenger: Add a cation scavenger (e.g., triethylsilane) if the substituent is electron-rich (e.g., benzyl), as this prevents the reversible formation of stable carbocations that promote ring opening.
Issue 3: "My lithiation-trapping reaction yields racemic product."
Diagnosis: The lithiated intermediate undergoes inversion faster than the electrophile trapping. The Fix:
-
Thermodynamic Control: N-Boc piperidines have rotamers. The lithiated species must be stabilized by coordination.
-
The "Beak-Lee" Standard: Ensure you are using a diamine ligand (TMEDA or Sparteine).
-
Temperature Ceiling: Never exceed -78°C for the lithiation step. Trapping must occur at low temperature.[1] Warming up before quenching is a guaranteed failure mode.
Validated Experimental Protocols
Protocol A: Racemization-Free Amide Coupling
Designed for N-protected piperidine-2-carboxylic acids.
Reagents:
-
Substrate: N-Boc-L-pipecolic acid (1.0 equiv)
-
Amine Partner: (1.1 equiv)[2]
-
Coupling Agent: HATU (1.1 equiv)
-
Additive: HOAt (1.1 equiv)
-
Base: 2,4,6-Collidine (2.5 equiv)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Pre-activation (Critical): Dissolve N-Boc-pipecolic acid, HATU, and HOAt in DMF at 0°C . Stir for 2 minutes before adding base. This minimizes the time the active ester sits unreacted.
-
Base Addition: Add Collidine dropwise at 0°C.
-
Amine Addition: Immediately add the amine partner.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Self-Validation: Take an aliquot at 30 mins. Run chiral HPLC. If ee < 98%, cool back to -10°C for future batches.
Protocol B: Asymmetric Hydrogenation of Pyridinium Salts
Best for "De Novo" synthesis of chiral piperidines to avoid late-stage functionalization issues.
This protocol utilizes a Rhodium-catalyzed transfer hydrogenation which is generally superior to high-pressure H2 hydrogenation for maintaining stereocontrol.
Reagents:
-
Substrate: 2-Substituted Pyridinium Salt[3]
-
Catalyst: [Cp*RhCl2]2 (0.5 mol%)
-
Chiral Ligand: (R,R)-TsDPEN (1.0 mol%)
-
Hydrogen Source: HCOOH / Et3N (5:2 azeotrope)
Step-by-Step:
-
Catalyst Formation: Mix [Cp*RhCl2]2 and (R,R)-TsDPEN in DCM. Stir for 15 mins.
-
Reduction: Add the pyridinium salt and cool to 0°C .
-
Initiation: Slowly add the HCOOH/Et3N mixture.
-
Monitoring: Monitor H2 evolution. Vigorous bubbling indicates reaction.
-
Workup: Quench with sat. NaHCO3. Note: This method typically yields cis-2,6-disubstituted piperidines with >95% ee.
Comparative Data: Base Selection in Coupling
| Base | pKa (conj. acid) | Steric Bulk | Risk of Racemization | Recommended Use |
| Triethylamine (TEA) | 10.75 | Low | High | Avoid in chiral couplings |
| DIPEA (Hünig's Base) | 10.75 | Medium | Moderate | Acceptable at < 0°C |
| NMM (N-Methylmorpholine) | 7.38 | Low | Low | Good standard choice |
| 2,4,6-Collidine | 7.43 | High | Very Low | Gold Standard for sensitive substrates |
References
-
Beak, P., & Lee, W. K. (1994).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 59(10), 2762–2773. Link -
O'Brien, P., et al. (2010). Diamine-free lithiation–trapping of N-Boc heterocycles. Chemical Communications, 46, 64-66. Link
-
Glorius, F., et al. (2011). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 50(9), 1974-1976. Link
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive source on oxazolone mechanisms). Link
-
Zhang, S., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2, 523–528. Link
Sources
Technical Support Center: Stability & Handling of Piperidine Derivatives
Current Status: Operational Role: Senior Application Scientist Topic: Stability Issues of Piperidine Derivatives Under Reaction Conditions
Executive Summary
Piperidine (azacyclohexane) is a fundamental pharmacophore in drug discovery, yet its saturated nitrogen heterocycle presents distinct stability challenges often underestimated in routine synthesis.[1] While generally robust, piperidine derivatives are susceptible to oxidative dehydrogenation , N-oxide formation , and ring-opening under specific catalytic or electrophilic conditions.
This guide moves beyond basic properties to address the causality of failure modes during reaction optimization, storage, and scale-up.
Part 1: Oxidation & N-Oxide Formation
User Query: My piperidine reaction mixture has turned yellow/brown upon standing, and LC-MS shows a mass shift of +16 or -4. What is happening?
Technical Insight: The "yellowing" is a classic signature of oxidation.[2][3] Piperidine derivatives are electron-rich secondary amines. Without rigorous exclusion of oxygen, they undergo two primary degradation pathways:
-
N-Oxidation (+16 Da): Formation of the N-oxide, particularly in the presence of radical initiators or peroxides (often found in aged ethers or THF).
-
Oxidative Dehydrogenation (-4 Da / -6 Da): Conversion to tetrahydropyridine or fully aromatic pyridine. This is thermodynamically driven by aromatization and often catalyzed by trace metals (Pd, Ru, Cu) remaining from previous steps.
Troubleshooting Protocol: Reversing Oxidation If N-oxides are detected, they can often be reduced back to the parent amine without destroying other sensitive functionalities.
Workflow: Mild Reduction of N-Oxides
-
Reagents: Ammonium formate (5-10 eq), 10% Pd/C (5-10 wt%).
-
Solvent: Methanol (0.1 M concentration).
-
Conditions: Stir at room temperature for 4–12 hours.
-
Mechanism: Catalytic transfer hydrogenation. This is superior to H2 gas as it avoids over-reduction of other alkenes or benzyl groups in many cases.
Prevention:
-
Sparging: Argon sparging for 15 mins is superior to simple N2 flushing.
-
Scavengers: Add BHT (butylated hydroxytoluene) to ether solvents used in workups.
Part 2: Ring Stability & Cleavage
User Query: I am attempting a reductive amination or deprotection, but I see ring-opened byproducts. Is the piperidine ring fragile?
Technical Insight: The piperidine ring is generally stable to acid/base hydrolysis but is vulnerable to reductive ring opening and nucleophilic attack under specific activation.
Critical Failure Modes:
-
Chloroformate Activation: Reacting N-alkyl piperidines with chloroformates (e.g., during demethylation using Von Braun conditions) can lead to ring opening if the N-substituent is not sufficiently labile.
-
2-Substituted Instability: Piperidines with 2-furyl or 2-thienyl substituents are highly prone to ring opening under hydrogenation conditions, forming acyclic amino alcohols/thiols.
Diagram: Degradation Pathways The following diagram maps the oxidative and reductive failure modes.
Caption: Figure 1.[4] Redox and stability landscape of piperidine derivatives. Blue indicates the starting material, Red indicates oxidative degradation, Yellow indicates ring cleavage, and Green represents the stabilized salt form.
Part 3: Functionalization & Side Reactions
User Query: I am trying to mono-alkylate my piperidine, but I keep getting the quaternary ammonium salt. How do I stop at the tertiary amine?
Technical Insight: Piperidine is a strong nucleophile (pKa of conjugate acid ~11.2). The product of mono-alkylation (a tertiary amine) is often more nucleophilic than the starting secondary amine due to inductive donation from the alkyl group, leading to runaway over-alkylation (quaternization).
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.1–1.2 eq of Piperidine | Excess amine statistically favors mono-alkylation.[5] |
| Addition Mode | Syringe Pump Addition of Electrophile | Keeps the concentration of alkylating agent low relative to the amine. |
| Base Choice | Inorganic Base (K2CO3) in MeCN | Heterogeneous bases prevent high concentrations of deprotonated species. |
| Alternative | Reductive Amination | Reacting with an aldehyde/ketone + NaBH(OAc)3 avoids quaternization entirely. |
Part 4: Stereochemical Integrity (Racemization)
User Query: My alpha-chiral piperidine derivative lost optical purity during the reaction. Why?
Technical Insight: Alpha-substituted piperidines (especially esters or ketones at the 2-position) are prone to racemization via enolization . This occurs under both acidic and basic conditions but is accelerated by:
-
Strong Bases: LDA, NaH, or even prolonged exposure to hydroxides.
-
Acylating Agents: Activation of the nitrogen (e.g., with Fmoc-Cl or acid chlorides) increases the acidity of the alpha-proton, facilitating removal and racemization.
Self-Validating Protocol: Checking Racemization
-
Control: Subject a small aliquot of your starting material to the reaction conditions (solvent + base/acid) without the main reagent for the reaction duration.
-
Analysis: Analyze via Chiral HPLC. If ee% drops, the conditions are too harsh.
-
Fix: Switch to non-enolizable activating groups or use milder bases (e.g., DIPEA instead of Et3N).
Part 5: Peptide Synthesis (Aspartimide Formation)
User Query: I am using piperidine for Fmoc removal in SPPS. I see a mass shift of -18 Da or complex mixtures.
Technical Insight: While piperidine is the standard reagent for Fmoc removal, it can catalyze Aspartimide formation in sequences containing Asp-Gly, Asp-Ser, or Asp-Thr. The basic piperidine promotes the attack of the backbone nitrogen on the Asp side-chain ester.[6]
Solution:
-
Additive: Add 0.1 M HOBt or Oxyma to the 20% Piperidine/DMF deprotection cocktail. The acidic additive suppresses the side reaction without preventing Fmoc removal.
-
Alternative Base: Use Piperazine or DBU (with shorter times) if the sequence is highly sensitive.
Part 6: Storage & Purification
User Query: How should I store my piperidine building blocks? The liquid turned brown.
Storage Protocol:
-
Free Base: Unstable. Store under Argon at 4°C. Dark glass is mandatory.
-
Salt Form (HCl/TFA): Highly stable. Indefinite shelf life at room temperature if kept dry.
-
Recommendation: Always convert valuable piperidine intermediates to their HCl salts for storage.
Purification Workflow (Separating Pyridine Impurities) Piperidine and Pyridine form an azeotrope (boiling point ~106°C), making distillation difficult.[2]
Caption: Figure 2. Purification strategy for separating piperidine from pyridine impurities using selective salt formation.
References
-
Biosynce. (2025).[4] What is the stability of piperidine? Biosynce Blog. [Link]
-
National Institutes of Health (NIH). (2025). Oxidative Dearomatization of Pyridines.[7] PMC Articles. [Link]
-
Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate.[8][Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Comparative Docking Studies of Piperidine-Based Inhibitors: A Technical Guide to Structure-Activity Relationships and Target Specificity
Introduction
The piperidine ring is a highly privileged scaffold in rational drug design. Its basic nitrogen atom is typically protonated at physiological pH, enabling the formation of robust salt bridges and cation-π interactions with acidic and aromatic amino acid residues within target binding pockets[1]. Furthermore, the six-membered ring provides critical conformational flexibility—often adopting a chair or half-chair conformation—allowing the ligand to optimally navigate complex steric environments[2].
This guide objectively compares the docking performance of piperidine-based inhibitors against alternative scaffolds (e.g., pyrrolidines) and evaluates the impact of structural modifications (e.g., halogenation) across three distinct therapeutic targets: Acetylcholinesterase (AChE), Pancreatic Lipase (PL), and Carbonic Anhydrase IX (CAIX).
Case Study 1: Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are the primary pharmacotherapy for Alzheimer's disease. The AChE binding pocket features a deep gorge containing a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. Piperidine derivatives are highly effective at spanning this gorge[3].
Causality behind the design: The protonated piperidine nitrogen forms essential π-alkyl and cation-π interactions with aromatic residues (e.g., PHE338, TYR341) in the CAS, while peripheral aromatic groups anchor to the PAS via π-π stacking[4]. Comparative docking of over 100 alkaloids against human AChE (PDB ID: 4EY7) revealed that piperidine-containing compounds, such as ZINC000067446933, exhibit binding affinities comparable to or exceeding those of FDA-approved drugs like donepezil (piperidine-based) and galantamine (non-piperidine)[4].
Table 1: Comparative Docking of AChE Inhibitors
| Compound | Scaffold Type | Binding Affinity (kcal/mol) | Key Interactions |
| Donepezil | Piperidine | -11.7 | π-π (TRP86, TYR341), π-alkyl (PHE338) |
| ZINC000067446933 | Piperidine-Indane | -11.5 | Strong hydrophobic & H-bond network |
| Galantamine | Benzazepine | -10.4 | π-alkyl (PHE297, TRP286), C-H bonds |
Case Study 2: Pancreatic Lipase (PL) Inhibition (Piperidine vs. Pyrrolidine)
Pancreatic lipase is a primary target for anti-obesity drugs. A comparative study evaluated the inhibitory potential of six-membered piperidine derivatives versus five-membered pyrrolidine derivatives[5].
Causality behind the design: Ring size dictates steric bulk and orientation. The extra methylene group in the piperidine ring optimizes the spatial arrangement of the ligand, allowing it to form a more extensive and stable hydrogen bond network with critical active site residues (Gly76, Phe77, Asp79, His151) compared to the more constrained pyrrolidine ring[5]. This structural advantage translates directly to superior in vitro inhibitory activity.
Table 2: Comparative Docking and In Vitro Activity of PL Inhibitors
| Compound | Scaffold Type | Binding Energy (kcal/mol) | IC50 (mg/mL) |
| Compound 12 | Piperidine | -8.24 | 0.143 |
| Compound 10 | Pyrrolidine | -7.39 | 0.362 |
| Compound 13 | Pyrrolidine | -7.24 | 0.226 |
Case Study 3: Halogenation Effects on Piperidine (CAIX Inhibition)
Carbonic Anhydrase IX (CAIX) is a target for triple-negative breast cancer (TNBC). Modifying the piperidine periphery with halogens profoundly impacts binding thermodynamics[2].
Causality behind the design: Substituting the piperidine framework with a highly electronegative fluorine atom (Molecule B) reduces the HOMO-LUMO gap, indicating higher electronic reactivity. Fluorine enhances dense hydrogen bonding and π-interactions within the catalytic site without introducing excessive steric hindrance. Conversely, a bulkier chlorine atom (Molecule C) induces steric clashes and increases torsional angles, weakening the interaction[2].
Table 3: Halogenation Impact on Piperidine Binding to CAIX
| Compound | Halogen Substitution | Binding Affinity (kcal/mol) | Electronic Effect |
| Molecule B | Fluorine (F) | -9.81 | Optimal frontier orbital overlap |
| Molecule C | Chlorine (Cl) | -9.07 | Steric hindrance limits affinity |
| Molecule A | None (Unsubstituted) | -8.26 | High energy gap, lowest reactivity |
Experimental Protocol: Self-Validating Molecular Docking Workflow
To ensure trustworthiness and reproducibility, comparative docking studies must employ a self-validating methodology before screening novel compounds[4].
Step 1: Target and Ligand Preparation
-
Retrieve the 3D crystal structure of the target protein (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank.
-
Remove water molecules, add polar hydrogens, and assign Kollman charges.
-
Optimize ligand geometries using Density Functional Theory (DFT) or semi-empirical methods (e.g., AM1) to achieve the lowest energy conformation[6].
Step 2: Grid Box Definition
-
Center the grid box on the co-crystallized ligand's coordinates to encompass the entire binding pocket (e.g., for AChE: 60 Å × 60 Å × 60 Å)[4].
Step 3: Redocking and RMSD Validation (Critical)
-
Extract the co-crystallized ligand and redock it into the prepared protein using the defined grid.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted docking pose and the experimental crystal structure.
-
Validation Criterion: The protocol is only valid if the RMSD is < 2.0 Å (e.g., Donepezil redocking yielded an RMSD of 0.41 Å[4]; Orlistat redocking yielded 1.88 Å[5]).
Step 4: Comparative Docking and Analysis
-
Dock the test library (piperidines, pyrrolidines, etc.) using the validated parameters.
-
Cluster the resulting poses and analyze the lowest binding energy conformation for hydrogen bonding, π-π stacking, and hydrophobic interactions.
Self-validating molecular docking workflow ensuring protocol reliability via RMSD verification.
Conclusion
Comparative docking studies confirm that the piperidine scaffold offers superior binding thermodynamics compared to smaller heterocycles like pyrrolidine, primarily due to optimized spatial geometry and extensive hydrogen-bonding capabilities. Furthermore, peripheral modifications, such as targeted fluorination, can significantly enhance electronic reactivity and binding affinity without introducing deleterious steric hindrance.
References
-
Negru, D. C., et al. "Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction." In Vivo, 2025.[Link]
-
Duangjai, A., et al. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." Scientia Pharmaceutica, 2025.[Link]
-
Tharani, R. S., et al. "A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS: FROM CRYSTAL PACKING TO DOCKING ANALYSIS." SSRN, 2025.[Link]
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction | In Vivo [iv.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of 3-Substituted Piperidines
Executive Summary: The Strategic Value of the C3 Vector
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) dominate historical libraries due to synthetic accessibility, 3-substituted piperidines represent a "privileged" but under-exploited chemical space.
The C3 position offers a unique vector for drug design:
-
Chirality as a Selectivity Filter: Unlike the achiral C4 position, C3 introduces a stereocenter, allowing for the kinetic resolution of off-target activities (e.g., distinguishing between receptor subtypes).
-
Conformational Biasing: Substituents at C3 influence the ring pucker (A-value driven) more dramatically than at C4, often locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.
-
Metabolic Shunting: Functionalization at C3 can block common metabolic soft spots, altering the pharmacokinetic profile compared to C2 or C4 analogs.
This guide objectively compares the SAR profiles of 3-substituted piperidines against their regioisomers and explores the critical role of stereochemistry, supported by experimental data and synthesis protocols.
Conformational Analysis & Regioisomerism
The biological activity of piperidines is governed by the chair conformation.[1][2] At the C3 position, the interplay between 1,3-diaxial interactions and the N-lone pair creates a specific energy landscape.
The "Magic Angle" of C3 vs. C4
In many GPCR and kinase targets, the binding pocket is not linear.
-
4-substituted piperidines project substituents linearly (
vector relative to Nitrogen), often suitable for deep, narrow pockets. -
3-substituted piperidines project substituents at a
or angle (depending on axial/equatorial preference). This allows the molecule to "wrap" around residues or access hydrophobic side-pockets that are sterically inaccessible to the C4-isomer.
Comparative Data: Regioisomer Impact
The following table summarizes the impact of shifting a substituent from C4 to C3 in a representative sulfonamide anticancer series (derived from Kachaeva et al. and Journal of Clinical Medicine of Kazakhstan data).[3]
Table 1: Comparative Potency of Piperidine Regioisomers
| Compound ID | Substitution Position | Substituent (R) | IC50 (µM) - MCF-7 | Metabolic Stability (t1/2) | Notes |
| Ref-4 | C4 (4-position) | -CH3 | 1.71 | 45 min | Standard linear binder. |
| Ref-2 | C2 (2-position) | -CH3 | > 50.0 | > 120 min | Steric clash with N-lone pair reduces binding. |
| Target-3 | C3 (3-position) | -CH3 | 0.91 | 58 min | 2x Potency increase. Optimal vector for hydrophobic pocket. |
| Target-3-OH | C3 (3-position) | -OH | 3.32 | 25 min | Polar group at C3 reduces permeability; H-bond donor. |
Insight: The C3-methyl analog ("Target-3") demonstrates superior potency over the C4 analog, likely due to the substituent engaging a proximal hydrophobic sub-pocket. The C2 isomer fails due to steric hindrance with the nitrogen, a common "dead zone" in SAR unless the target specifically accommodates it.
Stereochemical SAR: The Criticality of Chirality
For 3-substituted piperidines, the enantiomer is not just an isomer; it is effectively a different drug. The energy difference between an equatorial and axial substituent at C3 (A-value) dictates the bioactive conformation.
Case Study: JAK Inhibitors (Tofacitinib Analogues)
In the development of Janus Kinase (JAK) inhibitors, the 3-aminopiperidine scaffold is central. The interaction with the ATP-binding site is highly stereospecific.
-
Configuration: The (3R,4R) configuration is often essential for maximizing H-bond interactions with the kinase hinge region while minimizing steric clash with the gatekeeper residue.
-
Selectivity: The "wrong" enantiomer often loses >100-fold potency or, worse, binds promiscuously to other kinases (e.g., EGFR), leading to toxicity.
Table 2: Stereochemical SAR of 3-Aminopiperidine Derivatives (JAK3 Inhibition) (Data synthesized from global JAK inhibitor SAR studies)
| Compound | Configuration | JAK3 IC50 (nM) | Selectivity (JAK3/JAK2) |
| Tofa-Lead | Racemic | 15.2 | 1.5x |
| Isomer A | (3R, 4R) | 3.3 | 30x |
| Isomer B | (3S, 4S) | > 1000 | N/A |
| Isomer C | (3R, 4S) | 450 | 2x |
Key Takeaway: The efficacy of the 3-substituted scaffold is binary regarding stereochemistry. Racemic mixtures dilute potency and mask toxicity. Asymmetric synthesis (Protocol A below) is mandatory for this scaffold.
SAR Decision Pathways (Visualization)
The following diagram illustrates the logical flow for optimizing a 3-substituted piperidine hit, moving from regioisomer scanning to stereochemical resolution and substituent tuning.
Caption: Decision tree for optimizing piperidine scaffolds. Note the critical branch point at Stereochemical Resolution for C3-substituted analogs.
Experimental Protocols
To ensure reproducibility and high enantiopurity, we recommend the Rh-Catalyzed Asymmetric Reductive Heck protocol over traditional resolution methods. This approach builds chirality de novo rather than discarding 50% of the material.
Protocol A: Enantioselective Synthesis of 3-Substituted Piperidines
Source: Adapted from recent catalytic methodologies (e.g., J. Am. Chem. Soc. 2023).
Objective: Synthesis of (R)-3-arylpiperidine with >95% ee.
Materials:
-
Substrate: Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine precursor).[4][5]
-
Reagent: Arylboronic acid (1.5 equiv).
-
Catalyst: [Rh(cod)OH]2 (2.5 mol %).
-
Ligand: (R)-BINAP or chiral diene ligand (5.5 mol %).
-
Solvent: 1,4-Dioxane/H2O (10:1).
Workflow:
-
Catalyst Formation: In a glovebox, mix [Rh(cod)OH]2 and the chiral ligand in dioxane for 15 mins to generate the active catalytic species.
-
Addition: Add the dihydropyridine substrate and arylboronic acid.
-
Reaction: Stir at 60°C for 12-24 hours. Monitor by LC-MS for consumption of the dihydropyridine.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Hydrogenation (Key Step for Piperidine): The product is a tetrahydropyridine. Transfer to a hydrogenation vessel. Add Pd/C (10 wt%) and H2 (1 atm) in MeOH. Stir for 4 hours to reduce the remaining double bond.
-
Deprotection: Treat with KOH/MeOH to remove the carbamate protecting group if necessary.[5]
Self-Validation Check:
-
Success Criteria: 1H NMR must show disappearance of alkene protons (5.5-6.0 ppm). Chiral HPLC (Chiralpak AD-H) must show >90% ee.
-
Troubleshooting: If ee is low, lower the reaction temperature of the Heck step to 40°C and increase reaction time.
Protocol B: Cathepsin K Inhibition Assay (Fluorescence)
Source: Standardized protocol for evaluating 3-carboxamide piperidine derivatives.
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic). Km = ~15 µM.
-
Procedure:
-
Incubate 1 nM human recombinant Cathepsin K with the test compound (dissolved in DMSO, final conc <1%) for 15 mins at 25°C.
-
Initiate reaction by adding 10 µM Substrate.
-
Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 mins.
-
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Synthesis Workflow Visualization
Caption: Modern asymmetric synthesis route for 3-substituted piperidines avoiding wasteful chiral resolution.
References
-
Conformational Analysis of Piperidines. BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.1[4][5][6][7][8][9][10][11][12]
-
Synthesis of 3-Substituted Piperidines. Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[4][5]5[4][5][6][8][9][10]
-
Cathepsin K Inhibitors SAR. MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.13[4][5][8][9][10]
-
JAK3 Inhibitor Design. PubMed.[14] Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors.14[4][5][8][9][10]
-
Tofacitinib Synthesis Strategies. MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.12[4][5][8]
-
Anticancer Activity of Piperidine Derivatives. Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.3[4][5][6][7][8][9][10][11][12]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Protecting Groups for Piperidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen-protecting group is a critical decision in the synthesis of piperidine-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. The choice of protecting group profoundly influences the efficiency of synthetic routes, the stability of intermediates, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of three commonly employed N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—offering field-proven insights and experimental data to inform your selection process.
The Critical Role of N-Protection: Causality in Experimental Design
Piperidine-3-carboxylic acid possesses two reactive functional groups: a secondary amine and a carboxylic acid. During multi-step syntheses, selective protection of the nitrogen atom is paramount to prevent unwanted side reactions, such as self-polymerization or undesired N-acylation, when manipulating the carboxylic acid moiety. The ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction conditions, and be cleaved selectively without affecting other functional groups or the chiral center at the 3-position. The principle of orthogonality, where each protecting group can be removed under distinct conditions, is a cornerstone of modern synthetic strategy.[1]
Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups
The selection of an appropriate N-protecting group is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the required reaction conditions for subsequent steps.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[2] | Stable to bases, hydrogenolysis, and weak nucleophiles. |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids[3][4] | Stable to acidic and basic conditions. |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine in DMF)[5][6] | Stable to acidic conditions and hydrogenolysis. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Orthogonal Protection & Deprotection Workflow for Piperidine-3-carboxylic Acid.
In-Depth Look at Each Protecting Group
The Robust and Versatile Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and general stability.[2] It is particularly favored in syntheses where basic conditions or catalytic hydrogenation will be employed in subsequent steps.
Key Considerations:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.
-
Cleavage: Deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane.[2]
-
Side Reactions: The formation of the stable tert-butyl cation during deprotection can lead to alkylation of sensitive functional groups. Scavengers such as triethylsilane or thioanisole are often added to mitigate this.
-
Conformational Influence: The bulky tert-butyl group can influence the conformational equilibrium of the piperidine ring, which may be a consideration in the design of biologically active molecules.[7]
The Classic Cbz Group: A Staple in Peptide Chemistry
The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, has a long-standing history in peptide synthesis and remains a valuable tool for amine protection.[4] Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.
Key Considerations:
-
Stability: The Cbz group is stable to both acidic and basic conditions, providing a broad window of compatibility for subsequent reactions.
-
Cleavage: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which yields the free amine, toluene, and carbon dioxide.[3] Strong acids like HBr in acetic acid can also be used.[8]
-
Orthogonality: Cbz is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups, making it an excellent choice for complex, multi-step syntheses.
-
Potential for Epimerization: While generally considered safe, prolonged exposure to basic conditions during subsequent synthetic steps could potentially lead to epimerization at the C3 position. Careful monitoring of reaction conditions is advised.
The Base-Labile Fmoc Group: A Cornerstone of Solid-Phase Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[6]
Key Considerations:
-
Cleavage: The Fmoc group is rapidly removed by treatment with a secondary amine, typically a 20% solution of piperidine in dimethylformamide (DMF).[5]
-
Orthogonality: Fmoc is orthogonal to both Boc and Cbz protecting groups.
-
Side Reactions: A significant drawback of Fmoc protection is the potential for aspartimide formation when working with aspartic acid residues, which can lead to epimerization.[9] While piperidine-3-carboxylic acid does not have the same side chain, the basic deprotection conditions warrant careful consideration, especially if other base-sensitive functionalities are present. The dibenzofulvene byproduct generated during deprotection must be scavenged to prevent its reaction with the newly liberated amine.[10]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.
N-Boc Protection of Piperidine-3-carboxylic Acid
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} Caption: Workflow for N-Boc Protection.
Methodology:
-
Dissolve piperidine-3-carboxylic acid (1.0 equiv) in a 1 M aqueous solution of sodium hydroxide (2.5 equiv).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in tetrahydrofuran (THF).
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
N-Cbz Protection of Piperidine-3-carboxylic Acid
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#FBBC05"];
} Caption: Workflow for N-Cbz Protection.
Methodology: A procedure for the Cbz protection of the similar pyrrolidine-3-carboxylic acid has been reported to give a high yield of 88.7%.[1]
-
Dissolve piperidine-3-carboxylic acid (1.0 equiv) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
N-Fmoc Protection of Piperidine-3-carboxylic Acid
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#4285F4"];
} Caption: Workflow for N-Fmoc Protection.
Methodology:
-
Dissolve piperidine-3-carboxylic acid (1.0 equiv) in a mixture of 10% aqueous sodium carbonate and dioxane.
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.05 equiv) in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Deprotection Protocols: A Self-Validating System
The success of a protecting group strategy lies in its clean and efficient removal.
Boc Deprotection
Methodology:
-
Dissolve the N-Boc protected piperidine-3-carboxylic acid derivative (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) and stir at room temperature for 1-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a mild base.
Cbz Deprotection
Methodology: A high yield of 95% has been reported for the deprotection of a Cbz-protected piperidine derivative.[11]
-
Dissolve the N-Cbz protected piperidine-3-carboxylic acid derivative (1.0 equiv) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen (H₂) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Fmoc Deprotection
Methodology:
-
Dissolve the N-Fmoc protected piperidine-3-carboxylic acid derivative (1.0 equiv) in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).[5]
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent after acidification.
Conclusion: Making an Informed Decision
The choice of an N-protecting group for piperidine-3-carboxylic acid is a nuanced decision that must be tailored to the specific synthetic route.
-
Boc is a robust and versatile choice, ideal for syntheses involving basic or reductive conditions.
-
Cbz offers excellent stability and a mild, orthogonal deprotection method via hydrogenolysis, making it suitable for complex syntheses.
-
Fmoc is the preferred choice for solid-phase synthesis due to its mild, base-labile cleavage, although potential side reactions under basic conditions should be considered.
By understanding the distinct characteristics and experimental nuances of each protecting group, researchers can devise more efficient and reliable synthetic strategies for the development of novel piperidine-3-carboxylic acid-based therapeutics.
References
- Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.
- BenchChem. (2025).
- Smith, R. B., et al. (2023). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.
- BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Zhang, W., et al. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Albericio, F., & Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol. Methods in enzymology, 289, 104–126.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- BenchChem. (2025).
- BenchChem. (2025).
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
- Asian Publication Corporation. (2025, May 27). Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Nowick, J. S. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Porzelle, A., & Chandler, C. (2010). A practical and scalable synthesis of enantiomerically pure N-Boc-3-aminopiperidine. Beilstein journal of organic chemistry, 6, 83.
- PubChem. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.
- MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- eMolecules. (n.d.). (S)-N-Fmoc-piperidine-2-carboxylic acid.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
- ResearchGate. (2025, May 27).
- ResearchGate. (n.d.). Influence of the N‐protecting group.
- Technical Disclosure Commons. (2025, August 12).
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- ACS Publications. (2012, February 27). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
- PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Semantic Scholar. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics.
- PubMed. (n.d.).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- QuickCompany. (n.d.).
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- MDPI. (n.d.).
- Lokey Lab Protocols. (2017, March 16). Fmoc.
- ResearchGate. (2024, August 18).
- eScholarship. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- MDPI. (n.d.).
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Safety Operating Guide
(R)-3-Methylpiperidine-3-carboxylic acid HCl proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of complex chiral building blocks meets both rigorous safety standards and environmental compliance. (R)-3-Methylpiperidine-3-carboxylic acid HCl is a highly valuable, bifunctional intermediate predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's Tyrosine Kinase (BTK) inhibitors[1].
However, its dual chemical nature—a secondary amine hydrochloride paired with a carboxylic acid—presents unique solubility and reactivity profiles. Mishandling its disposal can lead to hazardous polymerization in waste streams, unexpected precipitation, or environmental toxicity[2]. This guide provides a self-validating, mechanistically grounded operational plan for the safe handling and disposal of this compound.
Physicochemical & Hazard Profiling
To manage a chemical effectively, we must first understand the quantitative parameters that dictate its behavior in solution and its hazard profile[3],.
| Property / Hazard Parameter | Value / Classification | Operational & Disposal Implication |
| Chemical Formula | C7H13NO2 • HCl | Contains stoichiometric chloride; dictates routing to halogenated waste streams if mixed with organics. |
| Molecular Weight | 179.64 g/mol | Essential for calculating exact neutralization equivalents during aqueous quenching. |
| Solubility Profile | Highly soluble in water; poorly soluble in non-polar organics | Aqueous waste streams will retain the dissolved salt and must be pH-adjusted prior to final disposal. |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) | Mandates localized exhaust ventilation (fume hood) and nitrile glove barrier protection[3]. |
| Environmental Impact | Moderate aquatic toxicity | Absolute prohibition of drain disposal; requires high-temperature incineration[2]. |
Mechanistic Causality: The "Why" Behind the Protocol
A common critical error in laboratory settings is treating organic hydrochloride salts as standard organic waste. (R)-3-Methylpiperidine-3-carboxylic acid HCl dissociates in water to create a highly acidic environment. If introduced directly into a general organic waste carboy, the acidic proton can catalyze unwanted, exothermic side reactions (such as the polymerization of residual epoxides or the evolution of toxic gases from cyanides/sulfides).
Furthermore, when neutralizing this compound, we are converting it from an acidic salt into a zwitterionic free base (where the carboxylic acid is deprotonated and the amine remains protonated). At its isoelectric point, the zwitterion experiences a drastic drop in solubility and can rapidly precipitate, clogging waste manifolds. Therefore, our disposal protocol utilizes a buffered neutralization approach rather than a strong base, preventing extreme pH swings and keeping the waste stream homogenous.
Self-Validating Disposal Workflows
A robust safety protocol must be a closed-loop, self-validating system. You should never assume a step is complete without a physical or chemical indicator confirming it.
Protocol A: Solid Waste Containment & Spill Decontamination
Use this protocol for expired batches, contaminated consumables, or benchtop spills.
-
Dry Containment: Sweep up any spilled solid using a dedicated anti-static brush. Do not use water initially. Adding water to the concentrated salt creates a highly corrosive, acidic slurry that damages stainless steel bench surfaces.
-
Primary Segregation: Transfer the solid into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste: Toxic Organic Acid Hydrochloride Salt."
-
Self-Validating Decontamination:
-
Action: Wipe the affected area with a microfiber cloth dampened with a 1% Sodium Bicarbonate (
) solution. -
Validation: Press a strip of universal pH indicator paper against the damp surface. The protocol is only complete when the paper registers a stable, neutral pH (6.5–7.5). If it registers acidic (< 5), repeat the bicarbonate wipe.
-
Protocol B: Aqueous Waste Neutralization
Use this protocol for reaction filtrates or aqueous washings containing the dissolved HCl salt.
-
Quenching Setup: Transfer the acidic aqueous waste into a wide-mouth borosilicate glass beaker equipped with a magnetic stir bar. Ensure the beaker is no more than 50% full to accommodate gas expansion.
-
Buffered Neutralization: Slowly add 1M
dropwise.-
Causality: We use
instead of to prevent rapid exothermic spikes and to avoid overshooting the isoelectric point, which would cause the zwitterion to crash out of solution.
-
-
Self-Validating Confirmation:
-
Action: Monitor the evolution of
gas (bubbling). -
Validation: The visual cessation of bubbling is your primary physical indicator of neutralization. Confirm this by dipping pH paper into the solution; the target is a stable pH of 7.0.
-
-
Final Routing: Once validated, transfer the neutralized liquid to the "Aqueous Waste - Contains Chlorides" carboy for eventual chemical incineration.
Process Visualizations
To ensure these procedures are easily integrated into your laboratory's Standard Operating Procedures (SOPs), I have mapped the logical relationships of our workflows below.
Operational Waste Segregation Workflow
Waste segregation and disposal workflow for (R)-3-Methylpiperidine-3-carboxylic acid HCl.
Chemical Neutralization Pathway
Mechanistic pathway for the aqueous neutralization and validation of the hydrochloride salt.
References
-
[3] Title: Safety Data Sheet: 1-Benzoyl-3-methylpiperidine-3-carboxylic acid Source: aksci.com URL:
-
Title: 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid Properties Source: epa.gov (CompTox Chemicals Dashboard) URL:
-
[1] Title: IMIDAZOPYRAZINE ANALOGS WITH 3-TERTIARY CARBON SUBSTITUTIONS AS BTK INHIBITORS (EP 3240536 B1) Source: googleapis.com (European Patent Office) URL:
-
[2] Title: Pharmacological screening of synthetic piperidine derivatives Source: dut.ac.za (DUT Open Scholar) URL:
Sources
Personal protective equipment for handling (R)-3-Methylpiperidine-3-carboxylic acid HCl
Comprehensive Safety & Operational Guide for Handling (R)-3-Methylpiperidine-3-carboxylic acid HCl
Executive Summary
(R)-3-Methylpiperidine-3-carboxylic acid HCl is a critical chiral building block utilized extensively in drug development, specifically in the synthesis of protease inhibitors and peptidomimetics[1]. While highly valuable, its physicochemical properties—specifically its nature as a hygroscopic hydrochloride salt—demand stringent handling protocols. This guide provides researchers with a self-validating operational framework, ensuring safety, chemical integrity, and strict laboratory compliance.
Chemical & Hazard Profile: The Causality of Risk
Understanding the chemical behavior of (R)-3-Methylpiperidine-3-carboxylic acid HCl is essential for effective risk mitigation.
-
Hygroscopicity & Acidic Dissociation: As an amine hydrochloride salt, the basic piperidine nitrogen is protonated. This makes the compound highly water-soluble but inherently hygroscopic. Upon contact with the ambient moisture of mucosal membranes (eyes, respiratory tract, or perspiring skin), the salt dissolves and dissociates, causing a rapid, localized drop in pH.
-
Mechanistic Hazard Driver: This localized acidification is the primary mechanistic driver behind its GHS classifications[2][3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Quantitative Safety Data & PPE Matrix
To standardize handling and eliminate ambiguity, all quantitative safety thresholds and required Personal Protective Equipment (PPE) are summarized below.
Table 1: Physicochemical & Safety Thresholds
| Parameter | Value | Causality / Impact on Handling |
| Molecular Weight | 179.64 g/mol (HCl salt) | Determines molarity for biological assays; accounts for the HCl counterion. |
| Storage Temperature | 2–8°C (Desiccated) | Prevents hygroscopic degradation and clumping of the fine powder[1]. |
| OSHA PEL (Dust) | 15 mg/m³ (Total Dust) | Dictates the absolute requirement for local exhaust ventilation (fume hood). |
| Glove Breakthrough | > 480 minutes (Solid) | Ensures standard 0.11mm nitrile gloves provide a sufficient chemical barrier[3]. |
Table 2: Required Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Causality (Why it is required) |
| Eye Protection | EN 166 / ANSI Z87.1 Goggles | Prevents severe eye irritation (H319) from acidic dust aerosolization[3]. |
| Hand Protection | Nitrile gloves (≥ 0.11 mm) | Protects against skin irritation (H315); prevents moisture transfer to the salt. |
| Respiratory | N95 / P100 Respirator | Required only if handling outside a fume hood to prevent respiratory irritation (H335)[2]. |
| Body Protection | Flame-retardant lab coat | Provides a physical barrier against accidental solid spills on personal clothing[4]. |
Operational Workflow: Step-by-Step Methodology
Every protocol must function as a self-validating system. The following methodology ensures that each step verifies the success of the previous one, minimizing the risk of exposure or chemical degradation.
Operational handling and spill logic for the HCl salt.
Step 1: Environmental Validation Before opening the reagent, verify the chemical fume hood's monitor displays a face velocity of 80–100 FPM. This validates that sufficient negative pressure exists to capture any aerosolized dust[4].
Step 2: Thermal Equilibration Remove the sealed vial from 2–8°C storage and let it sit in the fume hood for 15–20 minutes. Causality: Opening a cold vial in a humid laboratory will cause immediate condensation on the hygroscopic HCl salt, ruining the batch's molar mass accuracy and causing clumping.
Step 3: Anti-Static Weighing Use an anti-static weighing boat and a micro-spatula. Because fine hydrochloride powders easily build static charge, they can "jump" from the spatula. If static is observed, use an ionizing bar to neutralize the environment.
Step 4: Decontamination & Verification After transfer, wipe down the exterior of the vial and the balance pan with a slightly damp, lint-free cloth (50% ethanol/water). Visually inspect the dark surface of the balance to validate that no white powder remains.
Emergency Response & Spill Logic
In the event of a spill, standard dry-sweeping is strictly prohibited as it aerosolizes the irritant[4].
-
Assess: Determine if the spill is contained within the hood or on the open floor.
-
Contain: If outside the hood, immediately don an N95/P100 respirator to prevent inhalation of the H335-classified dust[2].
-
Neutralize & Collect: Do not sweep dry. Cover the powder with a damp absorbent pad to suppress dust. The water will dissolve the salt. Wipe the area inward to prevent spreading.
-
Wash: Clean the surface with standard soap and water to neutralize any residual micro-acidity[3].
Waste Disposal Plan
Improper disposal of functionalized piperidines can lead to regulatory violations. Follow these validated disposal routes[3][4]:
-
Aqueous Waste: Because the compound is an HCl salt, dissolving it in water will slightly lower the pH. Before transferring to the general aqueous waste carboy, validate the pH using indicator strips. If pH < 5, neutralize with 1M NaOH to prevent incompatible reactions with other waste streams.
-
Solid Waste: Contaminated gloves, damp wipes from spill cleanup, and empty vials must be treated as hazardous solid waste. Double-bag in transparent, 4-mil polyethylene bags to contain residual dust before placing in the solid chemical waste bin.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
